Istradefylline
Description
Theoretical Frameworks of Adenosine (B11128) Receptor Biology in Neurological Systems
Adenosine receptors are widely distributed in the CNS and peripheral tissues mdpi.com. A1 receptors are primarily inhibitory, often located pre-synaptically where they decrease neurotransmitter release, and also depress neuronal firing at postsynaptic sites scienceopen.com. In contrast, A2A receptors are generally considered facilitatory, promoting synaptic plastic changes and modulating the release of various neurotransmitters including glutamate (B1630785), acetylcholine, and gamma-aminobutyric acid (GABA) frontiersin.orgscienceopen.comnih.gov. Extracellular adenosine levels increase with metabolic activity or stress, acting as a paracrine signal frontiersin.org. The balance between A1 and A2A receptor activation plays a crucial role in maintaining CNS homeostasis pnas.org. A2A receptors, in particular, are implicated in neuroinflammatory processes and contribute to synaptic and neuronal damage by bolstering glutamate excitotoxicity and neuroinflammation researchgate.netfrontiersin.orgmdpi.commdpi.comresearchgate.net.
The Role of Adenosine A2A Receptors in Basal Ganglia Circuitry and Dopaminergic Modulation
Adenosine A2A receptors are highly enriched in the basal ganglia, a group of subcortical nuclei critical for motor control, learning, motivation, and reward nih.govconsensus.app. They are predominantly expressed on enkephalin-expressing GABAergic striatopallidal neurons, which constitute the indirect efferent pathway of the basal ganglia nih.govmdpi.compnas.org. This pathway acts like a 'brake' on motor output mdpi.com. In these neurons, A2A receptors exhibit a tight structural and functional interaction with dopamine (B1211576) D2 receptors nih.govconsensus.apppnas.org.
The interaction between A2A and D2 receptors is largely antagonistic nih.govconsensus.apppnas.org. Activation of A2A receptors counteracts the inhibitory effects of D2 receptor activation consensus.app. This occurs through various mechanisms, including the formation of receptor heteromers and the convergence on common intracellular signaling pathways, such as the cAMP-protein kinase A cascade nih.govconsensus.app. For instance, A2A receptor activation can decrease the affinity of D2 receptors for dopamine and increase GABA release in the striatum, while D2 activation inhibits it consensus.app. This reciprocal antagonism is central to the basal ganglia's control of movement nih.govconsensus.app.
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a decline in dopamine levels in the striatum, disrupting the balance between the direct and indirect pathways mdpi.commdpi.com. The indirect pathway becomes overactive, contributing to the motor symptoms of PD mdpi.com. A2A receptors, being facilitatory to this pathway, are thought to enhance this overactivity mdpi.com. Furthermore, A2A receptors are also found on pre-synaptic glutamatergic terminals in the cortico-limbic-striatal and thalamo-striatal pathways, where they can form heteromeric complexes with A1 receptors and influence glutamatergic information flow nih.govfrontiersin.org.
Evolution of Non-Dopaminergic Therapeutic Strategies for Movement Disorders
For decades, the symptomatic treatment of Parkinson's disease has primarily relied on dopaminergic therapies, such as levodopa (B1675098), which aims to replenish dopamine levels in the brain researchgate.netbmj.comresearchgate.net. While highly effective initially, the long-term use of dopaminergic medications is often associated with motor complications like wearing-off phenomena and dyskinesias researchgate.netbmj.com. This has driven the search for non-dopaminergic therapeutic strategies that can address these limitations and target other involved neurotransmitter systems researchgate.netresearchgate.netnih.govfrontiersin.org.
Research into non-dopaminergic systems in PD has revealed the involvement of noradrenergic, serotonergic, glutamatergic, cholinergic, GABAergic, and adenosinergic pathways in both motor and non-motor symptoms researchgate.netnih.govfrontiersin.org. Targeting these systems offers the potential to provide symptomatic relief, manage levodopa-induced complications, and potentially offer neuroprotection researchgate.netresearchgate.netnih.gov. Examples of non-dopaminergic approaches include targeting glutamate receptors, cholinergic systems, and monoamine oxidase-B (MAO-B) researchgate.netnih.gov. The adenosinergic system, particularly the A2A receptor, has emerged as a key non-dopaminergic target due to its significant role in basal ganglia function and its antagonistic interaction with the dopaminergic system mdpi.comresearchgate.netnih.gov.
Contextualizing Istradefylline within Adenosinergic Research
This compound is a selective adenosine A2A receptor antagonist that has been developed as a non-dopaminergic therapy for Parkinson's disease mdpi.commdpi.comdrugbank.comnih.govclinicaltrialsarena.comtandfonline.com. Its development is rooted in the understanding of the critical role of A2A receptors in modulating basal ganglia output and their functional antagonism with D2 receptors mdpi.commdpi.compnas.orgdrugbank.com. By blocking A2A receptors, this compound is thought to indirectly enhance dopaminergic signaling and restore the balance within the basal ganglia circuitry, particularly in the indirect pathway which is overactive in PD mdpi.comdrugbank.comnih.govclinicaltrialsarena.com.
The approval of this compound in Japan and the US as an adjunctive therapy for PD patients experiencing "off" episodes while on levodopa highlights the clinical validation of targeting A2A receptors researchgate.netmdpi.comdrugbank.comnih.gov. This represents a significant advancement in non-dopaminergic approaches to PD treatment nih.govclinicaltrialsarena.com. Unlike dopaminergic agents, this compound's mechanism of action does not directly involve dopamine receptors or metabolism, which may contribute to a different side effect profile and potentially mitigate the risk of worsening levodopa-induced dyskinesias nih.gov.
Preclinical studies in rodent and non-human primate models of PD have demonstrated that A2A receptor antagonists, including this compound, can improve motor function, both as monotherapy and in combination with dopaminergic agents mdpi.comresearchgate.nettandfonline.com. These studies provided crucial evidence supporting the potential of A2A antagonism as a therapeutic strategy for PD mdpi.comtandfonline.com.
Beyond motor symptoms, research also suggests that targeting A2A receptors may have potential benefits for non-motor symptoms of PD, such as cognitive impairment, depression, and excessive daytime sleepiness researchgate.netnih.govconsensus.app. A2A receptors are present in brain areas beyond the basal ganglia, including limbic areas and the hippocampus, which are involved in mood and cognition researchgate.netscienceopen.compnas.orgconsensus.app. Preclinical studies have shown that A2A antagonists can reverse cognitive deficits and depressive symptoms in animal models consensus.app.
This compound's position within adenosinergic research is as a pioneering selective A2A receptor antagonist that has successfully translated the theoretical understanding of A2A receptor biology in neurodegenerative contexts into a clinically approved therapy researchgate.netmdpi.commdpi.comresearchgate.netmdpi.com. Its existence has further spurred research into the broader therapeutic potential of A2A receptor modulation for various neurological and even non-neurological conditions involving neuroinflammation researchgate.netmdpi.comresearchgate.netbiorxiv.org.
Here is a table summarizing some key aspects of this compound's context within adenosinergic research:
| Aspect | Description | Relevance to this compound |
| Target Receptor | Adenosine A2A Receptor (A2AR) | This compound is a selective antagonist of this receptor subtype mdpi.commdpi.comdrugbank.comnih.govclinicaltrialsarena.comtandfonline.com. |
| Key Brain Region | Basal Ganglia (specifically striatum) | A2ARs are highly concentrated here and play a critical role in motor control, which is disrupted in PD nih.govconsensus.appmdpi.comdrugbank.com. |
| Interaction with Dopamine | Antagonistic functional interaction with Dopamine D2 receptors (D2Rs) | This compound's mechanism is based on counteracting the effects of A2ARs, thereby indirectly enhancing dopaminergic signaling mdpi.comnih.govconsensus.appmdpi.compnas.orgdrugbank.com. |
| Therapeutic Strategy | Non-dopaminergic approach for movement disorders | This compound offers an alternative or adjunct to traditional dopamine-based therapies for PD mdpi.comnih.govnih.govclinicaltrialsarena.com. |
| Clinical Application (Initial) | Adjunctive therapy for Parkinson's disease patients experiencing "off" episodes on levodopa/carbidopa drugbank.comclinicaltrialsarena.comnih.gov. | This demonstrates the clinical efficacy of A2AR antagonism in a neurodegenerative context researchgate.netmdpi.comdrugbank.comnih.gov. |
| Potential Broader Applications | Other neurodegenerative diseases (e.g., Alzheimer's, Huntington's), neuroinflammation, neuropsychiatric symptoms researchgate.netmdpi.commdpi.comresearchgate.netmdpi.comconsensus.appbiorxiv.org. | Ongoing research explores the wider therapeutic potential of A2AR modulation researchgate.netmdpi.commdpi.comresearchgate.netmdpi.comconsensus.appbiorxiv.org. |
This table highlights how this compound fits into the broader landscape of adenosinergic research and its specific relevance as a non-dopaminergic therapeutic agent for neurodegenerative conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVRBWUUXZMOPW-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057652 | |
| Record name | Istradefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5µg/mL | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
155270-99-8 | |
| Record name | Istradefylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Istradefylline [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155270998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Istradefylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Istradefylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISTRADEFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GZ0LIK7T4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
189-193 | |
| Record name | Istradefylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11757 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular and Cellular Pharmacology of Istradefylline
Mechanisms of Adenosine (B11128) A2A Receptor Antagonism by Istradefylline
This compound's primary mechanism involves blocking the activity of adenosine at A2A receptors. drugbank.compatsnap.com This antagonism is particularly relevant in the basal ganglia, where A2A receptors are highly expressed, especially on GABAergic medium spiny neurons within the indirect striato-pallidal pathway. drugbank.comnih.govhenryford.com
Ligand Binding Dynamics and Receptor Selectivity
This compound demonstrates selective binding to adenosine A2A receptors. It has been reported to have significantly higher affinity for A2A receptors compared to A1 receptors, with one source indicating a 56-fold greater affinity for A2A receptors. drugbank.com Another study suggests an approximately 1000-fold higher affinity compared to caffeine, a nonselective adenosine antagonist. tandfonline.com Computational studies investigating the binding dynamics of this compound have shown that its structure, particularly the C8-trans-styryl fragment, contributes to its affinity and locks the ligand within a uniform binding pose within the A2A receptor. nih.govirb.hr This is in contrast to smaller ligands like caffeine, which exhibit higher receptor flexibility and can occupy multiple binding poses. nih.govirb.hr The interaction involves contacts between the purine (B94841) ring and residues like Phe154, as well as hydrogen bonds with Leu79 and Asn239. acs.org
Allosteric Modulation within Adenosine-Dopamine Receptor Heteromers
Adenosine A2A receptors and dopamine (B1211576) D2 receptors (D2R) are known to form heteromers, particularly within the striatum. wikipedia.orgnih.govresearchgate.nete-jmd.org These heteromers are thought to involve a tetrameric structure comprising two A2AR and two D2R protomers. nih.gov Within these complexes, adenosine, acting as an endogenous A2AR agonist, can function as a negative allosteric modulator of D2R, thereby inhibiting dopamine's effects. wikipedia.orgnih.govnih.gov this compound, by binding to an A2AR within this heteromer, is believed to act as a negative allosteric modulator towards the other A2AR, consequently inhibiting the effects of adenosine and enhancing the motor-promoting effects mediated by D2R. wikipedia.org This allosteric interaction within A2AR-D2R heteromers is considered a key mechanism underlying the rationale for using A2AR antagonists in certain neurological conditions. nih.govnih.gov
Effects on Striatal Output Pathways
The basal ganglia contain two primary output pathways: the direct ("Go") pathway, predominantly mediated by dopamine D1 receptors, and the indirect ("Stop") pathway, predominantly mediated by dopamine D2 receptors. nih.gov In certain disease states, there is an imbalance with reduced activity in the direct pathway and increased activity in the indirect pathway, contributing to motor dysfunction. nih.govresearchgate.net Adenosine A2A receptors are highly localized to the indirect pathway, particularly on striatopallidal medium spiny neurons. nih.govhenryford.comnih.govresearchgate.nettandfonline.com Activation of these A2A receptors enhances the excitability of the indirect pathway through increased GABAergic synaptic transmission from the striatum to the globus pallidus external segment (GPe). nih.govtandfonline.com By antagonizing A2A receptors, this compound reduces this excessive activity in the indirect pathway, effectively "releasing the emergency brake" and improving motor function. nih.govtandfonline.comresearchgate.net This selective modulation of the indirect pathway distinguishes A2A antagonists like this compound from drugs that primarily target the dopaminergic system. tandfonline.com
Functional Interactions of this compound with Other Neurotransmitter Systems
While its primary target is the adenosine A2A receptor, research has also explored this compound's potential interactions and effects on other neurotransmitter systems.
Modulatory Effects on GABAergic Neurotransmission
Adenosine A2A receptors play a significant role in modulating GABAergic neurotransmission within the basal ganglia. nih.govtandfonline.com Specifically, A2A receptor activation increases GABAergic transmission from the striatum to the GPe. nih.govtandfonline.com this compound, as an A2A antagonist, counteracts this effect, leading to a reduction in GABAergic tone to the GPe. tandfonline.com This modulation of GABA release in the indirect pathway is considered a key mechanism by which A2A antagonists improve motor activity. researchgate.net Some studies suggest that this compound activates the gamma-aminobutyric acid (GABA) pathway of the subthalamic nucleus. acs.orgnih.gov Furthermore, adenosine A2A receptor activation has been shown to inhibit GABA release and GABAergic transmission in the striatum while enhancing it in the globus pallidus; this compound can correct this imbalance. nih.gov
Investigation of Activity at Non-Adenosine Receptors (e.g., Dopamine, Serotonin, Acetylcholine, Norepinephrine)
Studies have investigated the activity of this compound at various non-adenosine receptors to assess its selectivity and potential off-target effects. This compound has consistently shown low or very weak affinity for other receptors, transporters, and ion channels, including dopamine, acetylcholine, serotonin, and norepinephrine (B1679862) receptors. nih.govhenryford.comtandfonline.com It does not appear to interact significantly with dopamine receptor subtypes or alter dopamine metabolism. henryford.comtandfonline.com Furthermore, it has not demonstrated appreciable inhibitory effects on enzymes like monoamine oxidase (MAO-A, MAO-B) or catechol-O-methyltransferase (COMT). tandfonline.comtandfonline.comconicet.gov.ar This lack of significant activity at non-adenosine receptors contributes to its selective mechanism of action focused on A2A receptor antagonism. nih.gov
Preclinical Efficacy Studies of Istradefylline
In Vitro Models of Neurological Dysfunction
In vitro studies have been instrumental in characterizing the pharmacological profile of istradefylline. These studies have confirmed its high affinity and selectivity for the adenosine (B11128) A2A receptor across various species, including humans, marmosets, dogs, rats, and mice. nih.gov this compound has demonstrated significantly lower affinity for other adenosine receptor subtypes (A1, A2B, and A3) and has shown no significant affinity for a wide range of other neurotransmitter receptors, including dopamine (B1211576) receptors (D1, D2, D3, D4, and D5). nih.govconicet.gov.ar
Functional in vitro studies have shown that this compound inhibits the accumulation of cAMP induced by A2A receptor agonists, indicating its action as a competitive antagonist at this receptor. nih.gov Kinetic analysis has revealed that this compound binds reversibly to human A2A receptors, with both association and dissociation occurring rapidly. nih.gov While this compound exhibits surmountable antagonism, another A2A receptor ligand, KW-6356, has shown insurmountable antagonism and inverse agonism in in vitro functional studies, highlighting differences in the pharmacological properties of different A2A receptor ligands. researchgate.net
Animal Models of Parkinsonian Syndromes
Animal models, particularly those utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) in rodents and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) in primates, have been widely used to evaluate the efficacy of this compound in parkinsonian syndromes. These models mimic key pathological features and motor deficits observed in human PD. nih.govconicet.gov.ar
Motoric Improvements in Rodent Models
In rodent models of PD, this compound has demonstrated the ability to reverse motor impairments. Studies in reserpine-induced dopamine depletion models and models using dopamine receptor antagonists like haloperidol (B65202) have shown that this compound increases locomotor activity and ameliorates catalepsy in a dose-dependent manner. conicet.gov.artandfonline.com The administration of this compound also reverted hypomotility induced by MPTP in rats. conicet.gov.ar Interestingly, a combination of subthreshold doses of this compound and levodopa (B1675098) has been shown to markedly improve drug-induced catalepsy, suggesting a synergistic effect. conicet.gov.ar Chronic administration of this compound in 6-OHDA-lesioned rodents did not produce abnormal involuntary movements (AIMs), suggesting a lower propensity for inducing dyskinesia compared to levodopa. tandfonline.comtandfonline.com
Motoric Improvements in Primate Models (e.g., MPTP-Treated)
MPTP-treated non-human primates, such as common marmosets and cynomolgus monkeys, are considered highly relevant models for studying PD due to their close physiological similarities to humans. tandfonline.comresearchgate.net In these models, this compound has consistently shown antiparkinsonian effects. Monotherapy with this compound produced dose-related increases in motor activity in MPTP-treated common marmosets, with movement patterns resembling physiological ones more closely than those observed with levodopa or dopamine agonists. conicet.gov.ar
A more robust effect on motor function has been observed when this compound is combined with low or threshold doses of levodopa, rather than with high doses that produce maximal dopaminergic improvement. tandfonline.comresearchgate.netresearchgate.net In MPTP-treated primates, the combination of this compound with levodopa had an additive effect in reducing motor disability and increasing locomotor function compared to levodopa alone. tandfonline.com This synergistic effect with suboptimal doses of levodopa or threshold doses of dopamine agonists has been noted to enhance treatment efficacy and potentially avoid the need for dose escalation of dopaminergic medications, which can be associated with adverse events. nih.govmdpi.com
Characterization of Dyskinesia Modulation in Animal Models
Preclinical studies have also investigated the effects of this compound on dyskinesia, a common motor complication of levodopa therapy in PD. In MPTP-treated primates, adenosine A2A antagonists, including this compound, did not induce dyskinesia when administered alone. tandfonline.com When co-administered with levodopa, these antagonists enhanced or prolonged the antiparkinsonian activity of levodopa without exacerbating the intensity of dyskinesia. tandfonline.comresearchgate.net
Acute or repeated oral administration of this compound for 21 days in dyskinetic MPTP-treated primates induced little or no dyskinesia. tandfonline.comresearchgate.net Chronic co-administration of this compound with a suboptimal dose of levodopa enhanced motor performance, and the severity of dyskinesia did not increase; in fact, it was significantly decreased by the end of the study in one instance. tandfonline.comresearchgate.net Furthermore, chronic co-administration of this compound with apomorphine (B128758) completely prevented the induction of dyskinesia normally seen in MPTP-lesioned cynomolgus monkeys after apomorphine administration, without affecting the improvement in motor function. tandfonline.comresearchgate.net These findings suggest that this compound may be useful in managing motor fluctuations without exacerbating dyskinesia severity and potentially in preventing or delaying the induction of levodopa-induced dyskinesia. conicet.gov.arresearchgate.net
Assessment of Non-Motor Symptom Analogues in Preclinical Paradigms
While preclinical research has heavily focused on motor symptoms, some studies have explored the potential effects of this compound on analogues of non-motor symptoms observed in PD. The relationships between psychiatric functions, sleep-wake control, and adenosine A2A receptors have been extensively studied in animal models. tandfonline.comnih.gov
In a model of small-vessel stroke in rats, this compound treatment resulted in increased time spent in the center square in the open field test and increased latency to immobility in the forced swim test. mdpi.com These results are consistent with previous suggestions that A2ARs play a role in post-stroke anxiety and depression. mdpi.com Another study in rat and mouse models of PD showed that this compound administration significantly reduced immobility time in the forced swim test, suggesting a potential antidepressant effect. mdpi.com
Preclinical models have also indicated that A2AR inhibition might increase cognitive function through enhanced goal-directed behavior. e-jmd.org However, it is noted that this compound and other A2AR antagonists failed to improve memory in control naive animals; their effect on memory improvement was dependent on preventing the deterioration of cognitive function in brain disorders where A2ARs are upregulated, such as Alzheimer's disease, cerebral ischemia, and PD. mdpi.com
Mechanisms of Action Elucidation from Preclinical Research
Preclinical research has been crucial in elucidating the proposed mechanisms by which this compound exerts its therapeutic effects, primarily through its action as a selective adenosine A2A receptor antagonist. drugbank.commdpi.comnourianzhcp.com Adenosine A2A receptors are highly concentrated in the basal ganglia, particularly in the caudate and putamen nuclei, which are brain regions critical for motor control and affected by the neurodegeneration in PD. drugbank.comconicet.gov.armovementdisorders.org
A2A receptors are predominantly located on GABAergic medium spiny neurons within the indirect striato-pallidal pathway. drugbank.commovementdisorders.orgresearchgate.net In the context of PD, the loss of dopaminergic input leads to an imbalance in the activity of the direct and indirect pathways of the basal ganglia. The indirect pathway becomes overactive, contributing to the motor symptoms of PD. drugbank.com
Adenosine acts as an endogenous agonist at A2A receptors. wikipedia.org These receptors form heterotetramers with dopamine D2 receptors (D2Rs) in the striatum. wikipedia.org Within these complexes, adenosine can act as a negative allosteric modulator of D2R-mediated effects. wikipedia.org By antagonizing A2A receptors, this compound is thought to counteract the inhibitory effects of adenosine on D2Rs, thereby enhancing the motor-promoting effects mediated by dopamine through D2 receptors. drugbank.comresearchgate.netwikipedia.org This action helps to reduce the overactivity of the indirect pathway and restore a more balanced output from the basal ganglia, leading to an improvement in motor function. drugbank.comtandfonline.com
Preclinical studies have shown that this compound can reduce extracellular GABA concentrations in the globus pallidus of 6-OHDA-lesioned rats, supporting the notion that A2A receptor antagonism suppresses the hyperactivity of the indirect pathway. movementdisorders.org Furthermore, this compound has been shown to prevent MPTP-induced striatal neurodegeneration of dopaminergic neurons in animal models, suggesting a potential neuroprotective effect, although its primary approved use is for symptomatic treatment. mdpi.commovementdisorders.org
The selective binding profile of this compound, with high affinity for A2A receptors and low affinity for other receptors, including dopamine receptors, is believed to contribute to its therapeutic profile and potentially a lower risk of certain side effects compared to dopaminergic medications. nih.govconicet.gov.arresearchgate.net
Table 1: Summary of Preclinical Findings of this compound Efficacy
| Model Type | Specific Model | Key Findings | Relevant Section |
| In Vitro | Human cell lines expressing adenosine receptors | High affinity and selectivity for A2A receptors; competitive antagonism. nih.gov | 3.1 |
| Rodent (Motor) | Reserpine, Haloperidol, MPTP, 6-OHDA | Reversal of motor impairments, increased locomotor activity, amelioration of catalepsy; synergistic effect with low-dose levodopa. conicet.gov.artandfonline.com | 3.2.1 |
| Primate (Motor) | MPTP-treated marmosets/monkeys | Increased motor activity (monotherapy); additive effect with levodopa/dopamine agonists in improving motor function. conicet.gov.artandfonline.com | 3.2.2 |
| Animal (Dyskinesia) | MPTP-treated primates, 6-OHDA rodents | Did not induce dyskinesia (monotherapy); did not exacerbate or decreased dyskinesia when combined with levodopa/apomorphine. tandfonline.comtandfonline.comresearchgate.net | 3.2.3 |
| Animal (Non-Motor) | Stroke model (rats), PD models (rats/mice) | Potential effects on anxiety, depression (reduced immobility in FST, increased time in OFT center). mdpi.com | 3.2.4 |
Table 2: Proposed Mechanism of Action Based on Preclinical Data
| Target Receptor | Location in Brain | Proposed Mechanism of Action | Outcome | Relevant Section |
| Adenosine A2AR | Basal Ganglia (Striatum) | Antagonism of A2A receptors, counteracting adenosine's inhibition of D2R-mediated effects. drugbank.comresearchgate.netwikipedia.org | Enhancement of dopaminergic signaling in the indirect pathway. drugbank.com | 3.3 |
| Indirect Pathway Neurons | Reduction of overactivity in the indirect striato-pallidal pathway. drugbank.comtandfonline.com | Improved motor control and reduced parkinsonian symptoms. drugbank.comtandfonline.com | 3.3 | |
| Striatal Dopaminergic Neurons | Potential prevention of neurodegeneration (observed in MPTP models). mdpi.commovementdisorders.org | May contribute to sustained effects, though primary use is symptomatic. | 3.3 |
Confirmation of A2A Receptor Specificity
Numerous preclinical studies have confirmed the high affinity and selectivity of this compound for the adenosine A2A receptor (A2AR). This compound is described as a potent, selective, and competitive A2AR antagonist. tandfonline.comnih.gov Its affinity for A2ARs has been demonstrated across multiple species, including humans, monkeys, dogs, rats, and mice. tandfonline.comnih.gov
Studies have shown that this compound exhibits significantly lower affinity for other adenosine receptor subtypes, such as A1, A2B, and A3, compared to its affinity for A2AR. tandfonline.comnih.govmedchemexpress.com For instance, in human cell lines, the binding affinity (Ki) for the A2A receptor was reported to be 9.12 nM, while the Ki values for A1 and A3 receptors were significantly higher, at >287 nM and >681 nM, respectively. medchemexpress.com In rats, the Ki for A2AR was 1.57 nM, compared to 50.9 nM for A1. medchemexpress.com Mouse studies showed Ki values of 1.87 nM for A2AR and 105.02 nM for A1. medchemexpress.com One study reported an affinity for the A2A receptor of 35.9 ± 4.76 nM, with affinities for A1, A2B, and A3 receptors being 79-, 50-, and >84 times higher, respectively. conicet.gov.ar
Beyond adenosine receptors, in vitro studies have indicated that this compound demonstrates no significant affinity for a wide array of other receptors, transporters, and channels, including various adrenergic, dopaminergic, gabaergic, cholinergic, serotoninergic, and opioid receptors. tandfonline.comnih.govconicet.gov.ar It also does not significantly inhibit enzymes like monoamine oxidase-A, monoamine oxidase-B, or catechol-O-methyltransferase. tandfonline.comnih.govconicet.gov.ar This high degree of selectivity for A2ARs supports the proposed mechanism of action, which involves targeting A2ARs predominantly located on the indirect striatopallidal output pathway. tandfonline.com
The specificity of this compound's effects in preclinical models has been further supported by pharmacological manipulations. For example, the motor improvements observed with this compound in MPTP-treated common marmosets were reversed by the administration of an adenosine A2A agonist, while a selective adenosine A1 receptor antagonist did not produce similar motor function improvements. tandfonline.comtandfonline.com
| Species | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Human | A2A | 9.12 nM | medchemexpress.com |
| Human | A1 | >287 nM | medchemexpress.com |
| Human | A3 | >681 nM | medchemexpress.com |
| Rat | A2A | 1.57 nM | medchemexpress.com |
| Rat | A1 | 50.9 nM | medchemexpress.com |
| Mouse | A2A | 1.87 nM | medchemexpress.com |
| Mouse | A1 | 105.02 nM | medchemexpress.com |
| Human Cell Lines | A2A | 35.9 ± 4.76 nM | conicet.gov.ar |
| Human Cell Lines | A1 | >79x higher than A2A | conicet.gov.ar |
| Human Cell Lines | A2B | >50x higher than A2A | conicet.gov.ar |
| Human Cell Lines | A3 | >84x higher than A2A | conicet.gov.ar |
Synergistic Effects with Dopaminergic Agents in Preclinical Settings
Preclinical studies have consistently demonstrated that this compound enhances the effects of dopaminergic agents in various animal models of Parkinson's disease (PD). This synergistic interaction is a key aspect of this compound's potential as an adjunctive therapy.
In experimental models of PD, adenosine A2A receptor antagonists, including this compound, have been shown to reverse motor impairments induced by dopamine depletion or dopamine receptor antagonists. tandfonline.com this compound increased locomotor activity in MPTP-treated or reserpinized mice. tandfonline.com It also reversed CGS21680-induced and reserpine-induced catalepsy in rodents, demonstrating potency significantly greater than some other adenosine antagonists and dopamine agonists in these models. medchemexpress.com
Furthermore, this compound has been shown to potentiate the motor responses produced by levodopa or dopamine agonist administration in 6-hydroxy-dopamine (6-OHDA)-lesioned rats. tandfonline.com The combination of this compound with L-DOPA showed potent effects on haloperidol-induced and reserpine-induced catalepsy. medchemexpress.com In MPTP-treated common marmosets, this compound (10 mg/kg, p.o.) combined with SKF80723 (a D1 agonist), quinpirole (B1680403) (a D2 agonist), or L-DOPA produced a significant additive effect on locomotor activity and improvement of motor disability. medchemexpress.com
A study in MPTP-treated common marmosets specifically examined the effects of combining this compound with sub-optimal doses of L-DOPA. Single acute oral administration of this compound (10 mg/kg) enhanced and prolonged the anti-parkinsonian effects of a sub-optimal dose of L-DOPA (2.5 mg/kg). nih.gov Chronic co-administration of this compound (10 mg/kg) with L-DOPA (2.5 mg/kg) for 21 days did not worsen the severity of existing dyskinesia; rather, the severity tended to be reduced over the treatment period. nih.gov These results suggest that this compound can potentiate the effects of sub-optimal L-DOPA doses without causing or worsening dyskinesia in this model. nih.gov
Another study in MPTP-treated marmosets found that this compound enhanced the efficacy of suboptimal doses of levodopa and threshold doses of dopamine agonists. mdpi.com Co-administration significantly increased locomotor activity and ON time when combined with suboptimal L-DOPA and threshold ropinirole (B1195838) compared to ropinirole or control groups alone. mdpi.com This co-administration further improved motor disability and reduced OFF time more effectively than optimized dopaminergic therapy alone. mdpi.com
The proposed mechanism for this synergy involves the interaction between adenosine A2A receptors and dopamine D2 receptors, which are co-localized in the striatum. movementdisorders.orge-jmd.orgresearchgate.netnih.gov A2AR activation can inhibit the function of D2 receptors. e-jmd.org By antagonizing A2ARs, this compound can diminish this inhibition, thereby facilitating the effects of dopamine or dopaminergic agonists on D2 receptors and enhancing dopaminergic signaling in the indirect pathway. e-jmd.orgresearchgate.net This counterbalances the reduced dopaminergic stimulation in PD and helps to regulate the activity of the indirect pathway, which is overactive in the dopamine-depleted state. tandfonline.commovementdisorders.orgresearchgate.netdovepress.com
| Animal Model | Dopaminergic Agent | This compound Dose | Key Finding(s) | Reference |
|---|---|---|---|---|
| MPTP-treated mice | None | Not specified | Increased locomotor activity | tandfonline.com |
| Reserpinized mice | None | Not specified | Increased locomotor activity | tandfonline.com |
| Rodents | CGS21680 (A2A agonist) | ED50: 0.05 mg/kg | Reversed catalepsy | medchemexpress.com |
| Rodents | Reserpine | ED50: 0.26 mg/kg | Reversed catalepsy | medchemexpress.com |
| 6-OHDA-lesioned rats | Levodopa or dopamine agonist | Not specified | Potentiated rotational behavior | tandfonline.com |
| Rodents | Haloperidol | Not specified | Potent effects in combination with L-DOPA | medchemexpress.com |
| Rodents | Reserpine | Not specified | Potent effects in combination with L-DOPA | medchemexpress.com |
| MPTP-treated common marmosets | SKF80723 (D1 agonist) | 10 mg/kg, p.o. | Significant additive effect on locomotor activity and motor disability | medchemexpress.com |
| MPTP-treated common marmosets | Quinpirole (D2 agonist) | 10 mg/kg, p.o. | Significant additive effect on locomotor activity and motor disability | medchemexpress.com |
| MPTP-treated common marmosets | L-DOPA | 10 mg/kg, p.o. | Significant additive effect on locomotor activity and motor disability | medchemexpress.com |
| MPTP-treated common marmosets | L-DOPA (2.5 mg/kg, sub-optimal) | 10 mg/kg, oral (acute) | Enhanced and prolonged anti-parkinsonian effects of L-DOPA | nih.gov |
| MPTP-treated common marmosets | L-DOPA (2.5 mg/kg, sub-optimal) | 10 mg/kg, oral (chronic, 21 days) | Did not worsen existing dyskinesia, tended to reduce severity | nih.gov |
| MPTP-treated marmosets | Suboptimal L-DOPA | Not specified | Enhanced efficacy, increased locomotor activity and ON time | mdpi.com |
| MPTP-treated marmosets | Threshold ropinirole | Not specified | Enhanced efficacy, increased locomotor activity and ON time | mdpi.com |
Clinical Efficacy of Istradefylline in Human Neurological Conditions
Methodological Considerations in Istradefylline Clinical Trials
The clinical efficacy of this compound has been evaluated through a series of rigorous clinical trials. These studies employed standardized methodologies to ensure the reliability and validity of the findings.
Design of Randomized, Placebo-Controlled, Double-Blind Clinical Studies
A significant portion of the clinical evidence for this compound is derived from randomized, placebo-controlled, double-blind clinical trials. This study design is considered the gold standard for evaluating the efficacy of a new treatment, as it minimizes bias and allows for a clear comparison between the active treatment and a placebo. Eight such double-blind, placebo-controlled trials have been conducted to evaluate this compound as an adjunct to levodopa (B1675098) for the treatment of PD in patients with motor fluctuations. tandfonline.com These studies typically enrolled patients with moderate to advanced PD who were experiencing motor fluctuations, defined by a certain duration of daily "OFF" time. tandfonline.com Participants were randomized to receive either placebo or varying doses of this compound in addition to their existing levodopa regimen. tandfonline.com The double-blind nature of the studies ensured that neither the participants nor the investigators were aware of the assigned treatment, further reducing potential bias in outcome assessment.
Application of Standardized Rating Scales for Symptom Assessment
Standardized rating scales were routinely applied in this compound clinical trials to objectively assess the severity of PD symptoms and monitor changes over time. A commonly used scale is the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III, which evaluates motor function. mdpi.comnih.gov Changes in UPDRS Part III scores were assessed at various time points, including at the study endpoint, to gauge the impact of this compound on motor symptoms during "ON" states. mdpi.comnih.gov The Clinical Global Impression-Improvement (CGI-I) scale was also utilized in some studies to provide a physician's global assessment of the patient's clinical status. mdpi.com
Utility of Patient-Reported Outcome Measures
Patient-reported outcome measures played a crucial role in capturing the subjective experience of motor fluctuations from the patient's perspective. Daily patient diaries were a primary tool for assessing "OFF" and "ON" time. nih.govneurology.orgnih.gov These diaries required patients (and/or caregivers) to document the amount of time spent in different motor states throughout the day, typically categorized as "Asleep," "OFF" state, "ON" state without dyskinesia, "ON" state with non-troublesome dyskinesia, and "ON" state with troublesome dyskinesia. mdpi.comclinicaltrial.be This detailed reporting provided valuable data on the duration and quality of motor states, serving as a primary efficacy endpoint in many trials. nih.govneurology.orgnih.gov The introduction of the "Hauser diary" format, which differentiates between non-troublesome and troublesome dyskinesia, was particularly relevant in assessing the impact of this compound on "ON" time without troublesome dyskinesia. tandfonline.com
Efficacy in Motor Fluctuations
Clinical trials have demonstrated the efficacy of this compound as an adjunctive therapy in reducing motor fluctuations in patients with Parkinson's disease treated with levodopa.
Reduction in "OFF" Time
A key finding across multiple studies is the significant reduction in daily "OFF" time with this compound treatment compared to placebo. mdpi.comneurology.orgnih.govnih.gov Pooled analyses of randomized controlled trials have shown that this compound significantly improved "OFF" time. mdpi.comneurology.org For instance, a pooled analysis of eight studies indicated that this compound doses of 20 mg/day and 40 mg/day significantly improved daily "OFF" time compared with placebo. mdpi.com Reductions in daily "OFF" time relative to placebo in individual studies and pooled analyses ranged from approximately 0.64 to 1.2 hours per day with this compound treatment. tandfonline.comnih.govresearchgate.nettandfonline.com This reduction in the time spent in the "OFF" state is a clinically meaningful outcome for patients experiencing motor fluctuations.
Here is a summary of representative data on the reduction in "OFF" time:
| Study Type | This compound Dose | Placebo-Adjusted Reduction in OFF Time (hours/day) | Source |
| Pooled Analysis | 20 mg/day | -0.75 | tandfonline.com |
| Pooled Analysis | 40 mg/day | -0.82 | tandfonline.com |
| Individual Trial | 20 mg/day | -0.7 | nih.govdovepress.com |
| Individual Trial | 20 mg/day | -0.76 | tandfonline.comdovepress.com |
| Individual Trial | 40 mg/day | -0.92 | tandfonline.comdovepress.com |
| Individual Trial | 40 mg/day | -0.74 | tandfonline.comdovepress.com |
| Individual Trial | 20 mg/day | -0.64 | researchgate.netnih.gov |
| Individual Trial | 60 mg/day | -0.77 | researchgate.netnih.gov |
Increase in "ON" Time without Troublesome Dyskinesia
In parallel with the reduction in "OFF" time, this compound treatment has also been associated with an increase in "ON" time, particularly "ON" time without troublesome dyskinesia. tandfonline.comneurology.orgresearchgate.netdovepress.comnih.gov This is a critical aspect of efficacy, as increasing "ON" time should ideally not come at the expense of inducing or worsening troublesome dyskinesia, a common complication of dopaminergic therapy. Studies utilizing patient diaries that differentiated between different types of "ON" time demonstrated that this compound increased "ON" time without troublesome dyskinesia relative to placebo. tandfonline.comneurology.orgresearchgate.netdovepress.comnih.gov For example, in one study, this compound 40 mg/day increased "ON" time without troublesome dyskinesia by 0.96 hours compared to placebo, and by 0.81 hours in another study. tandfonline.comresearchgate.net Pooled analysis also showed an increase in "ON" hours per day without troublesome dyskinesia with this compound compared with placebo. neurology.orgnih.gov This suggests that this compound can help extend the period when patients experience good motor control without the burden of problematic involuntary movements.
Here is a summary of representative data on the increase in "ON" time without troublesome dyskinesia:
| Study Type | This compound Dose | Placebo-Adjusted Increase in ON Time without Troublesome Dyskinesia (hours/day) | Source |
| Pooled Analysis | 20 mg/day | 0.40 | neurology.org |
| Pooled Analysis | 40 mg/day | 0.33 | neurology.org |
| Individual Trial | 40 mg/day | 0.96 | tandfonline.comresearchgate.net |
| Individual Trial | 40 mg/day | 0.81 | tandfonline.comresearchgate.net |
| Individual Trial | 20 mg/day | 1.09 to 1.35 (range from specific studies) | nourianzhcp.com |
| Individual Trial | 40 mg/day | 1.08 to 1.45 (range from specific studies) | nourianzhcp.com |
Impact on Unified Parkinson's Disease Rating Scale (UPDRS) Scores
Clinical trials have evaluated the effect of this compound on motor symptoms in Parkinson's disease, often measured using the Unified Parkinson's Disease Rating Scale (UPDRS), particularly Part III (motor examination). While one Phase II monotherapy study (6002-US-051) did not show a significant separation from placebo in UPDRS Part III scores at 12 weeks, subsequent studies evaluating this compound as an adjunct to levodopa have demonstrated improvements. tandfonline.com
A meta-analysis of seven randomized controlled trials involving 2205 patients found that this compound doses of 20 mg/day, 40 mg/day, and 60 mg/day significantly improved UPDRS Part III scores compared to placebo in patients with motor fluctuations. mdpi.com Another meta-analysis of pooled data from five randomized controlled trials also found significant improvements in UPDRS Part III scores in the ON state when taking this compound compared to placebo. mdpi.com Some studies indicated that 40 mg/day of this compound improved UPDRS Part III during the ON phase. scirp.org
In a pooled analysis of four studies supporting the US approval, week 12 UPDRS Part III (ON) scores showed significant improvement with both 20 mg/day and 40 mg/day this compound relative to placebo. dovepress.com An interim analysis of a Japanese post-marketing surveillance study involving 476 PD patients showed that this compound improved motor dysfunction in 48.5% of patients, with a mean decrease in the UPDRS Part III score of about 3 points. tandfonline.comtandfonline.com This study also reported improvements in all sub-items of the UPDRS Part III score in patients with complete assessments. tandfonline.com
An exploratory pilot study evaluating this compound in patients with tremor-dominant PD with levodopa-resistant tremor showed a mean reduction of 0.74 points on the tremor subcomponent of the MDS-UPDRS Part III from baseline to 8 weeks, with effects sustained at week 24. neurologylive.com The same study also reported an average decrease of 25.6 points on MDS-UPDRS Part III at week 8 and 23.7 points at week 24 in treated patients. neurologylive.com
The ISTRA ADJUST PD randomized controlled trial subanalysis showed that in the this compound group, significant improvements (p < 0.05) were observed at week 36 compared with baseline for motor symptoms assessed by MDS-UPDRS subitems, including facial expression, rigidity, finger tapping, toe tapping, time spent in the off state, and complexity of motor fluctuation. nih.govnih.gov
Here is a summary of some UPDRS Part III findings:
| Study Type | This compound Dose | Comparator | UPDRS Part III Outcome | Significance (p-value) | Source |
| Phase II Monotherapy (6002-US-051) | 40 mg/day | Placebo | Least-squares mean difference: -1.11 at 12 weeks | 0.228 | tandfonline.com |
| Meta-analysis (7 RCTs) | 20, 40, 60 mg/day | Placebo | Significant improvement in scores | Significant | mdpi.com |
| Meta-analysis (5 RCTs) | This compound | Placebo | Significant improvement in scores in ON state | Significant | mdpi.com |
| Pooled Analysis (4 US studies) | 20 mg/day | Placebo | Significant improvement at week 12 | 0.006 | dovepress.com |
| Pooled Analysis (4 US studies) | 40 mg/day | Placebo | Significant improvement at week 12 | <0.001 | dovepress.com |
| Japanese Post-marketing (Interim Analysis) | Not specified | Baseline | Mean decrease of ~3 points from 33.7 to 30.3 | <0.001 (vs baseline) | tandfonline.com |
| Exploratory Pilot Study (Tremor-dominant PD) | 20-40 mg/day | Baseline | Mean reduction of 0.74 (8 weeks) / 0.76 (24 weeks) in tremor subcomponent | <10-6 | neurologylive.com |
| Exploratory Pilot Study (Tremor-dominant PD) | 20-40 mg/day | Baseline | Average decrease of 25.6 (8 weeks) / 23.7 (24 weeks) in total score | <0.02 (8 weeks), <0.001 (24 weeks) | neurologylive.com |
| ISTRA ADJUST PD Subanalysis | This compound | Control | Significant improvements in subitems at week 36 | <0.05 | nih.govnih.gov |
Efficacy in Non-Motor Symptoms
This compound may have efficacy in treating non-motor components of PD that are not well-controlled by current therapies. tandfonline.com Several small open-label studies have explored its potential utility in managing non-motor symptoms such as mood disorders, sleep disturbance, fatigue, and urinary disturbance. tandfonline.com
In the ISTRA ADJUST PD subanalysis, significant improvements (p < 0.05) were observed at week 36 compared with baseline for non-motor symptoms assessed by MDS-UPDRS subitems, including daytime sleepiness, fatigue, and doing hobbies and other activities. nih.govnih.gov
Alleviation of Daytime Sleepiness and Enhancement of Alertness
Two small clinical studies have indicated that this compound may provide benefits in reducing excessive daytime sleepiness, as assessed by the Epworth Sleepiness Scale, without negatively affecting nocturnal sleep, as assessed by the PD Sleep Scale. tandfonline.comresearchgate.net
An open-label, 3-month study in 22 PD patients with wearing-off showed that Epworth Sleepiness Scale scores decreased significantly at 2 and 3 months (-2.4 and -3.3, respectively, p < 0.0001), suggesting that this compound improved daytime sleepiness, possibly by enhancing alertness. researchgate.net Total PDSS-2 scores did not change significantly, indicating no negative impact on sleep. researchgate.net
Mitigation of Fatigue Severity
Fatigue is a common and often disabling non-motor symptom in PD. scirp.org A small study reported by Abe et al. showed that treatment with this compound resulted in a significant improvement in fatigue over 8 weeks. tandfonline.comresearchgate.net Fatigue severity scores improved from 62.8 ± 7.1 at baseline to 52.3 ± 9.3 (p = 0.049). tandfonline.comresearchgate.netscirp.org
Data on Fatigue Severity Scale (FSS) scores from the study by Abe et al.:
| Timepoint | Mean FSS Score (± SD) | p-value (vs. Baseline) | Source |
| Baseline | 62.8 ± 7.1 | - | tandfonline.comscirp.org |
| 8 Weeks | 52.3 ± 9.3 | 0.049 | tandfonline.comscirp.org |
The ISTRA ADJUST PD subanalysis also noted significant improvements in fatigue as assessed by MDS-UPDRS subitems at week 36. nih.govnih.gov
Exploratory Studies on Apathy and Motivational Disorders
Adenosine (B11128) A2A receptor antagonists, including this compound, may be useful in treating motivational disorders in humans and have shown pro-motivational effects in animals. wikipedia.org this compound has been found to reduce apathy, fatigue, and anhedonia in people with Parkinson's disease. wikipedia.orgresearchgate.net
A small-scale open-label clinical study investigated the effects of this compound on mood disorders in 30 PD patients with scores higher than the cut-off in scales for anhedonia, apathy, or depression. researchgate.net Following this compound administration, scores on the Apathy scale were significantly improved over time. researchgate.net Importantly, this improvement in apathy occurred independently of changes in motor function. tandfonline.comresearchgate.net
Investigational Effects on Other Non-Motor Manifestations (e.g., Urinary Dysfunction, Cognitive Impairment)
Exploratory studies have investigated the effects of this compound on other non-motor symptoms, such as urinary dysfunction and cognitive impairment. tandfonline.com
Regarding urinary dysfunction, two small studies by Kitta et al. reported beneficial effects. tandfonline.commdpi.com In a one-year study following 14 patients, significant improvements were reported in the International Prostate Symptom Score and the Overactive Bladder Symptom Score (p < 0.05). tandfonline.com Nighttime urinary frequency and nocturnal urine volume also improved significantly at 3 months (p < 0.01). tandfonline.com Another recent open-label clinical study reported that 12 weeks of this compound treatment significantly improved lower urinary tract symptoms (LUTS) like nocturia and urgency in 13 male PD patients. mdpi.comics.orgdntb.gov.ua
The potential role of this compound in treating cognitive decline has also been explored. nih.gov While some sources mention that this compound might impact cognitive impairment, the evidence appears less robust or is currently under investigation. nih.govclinicaltrials.eumdpi.com A study is underway to determine if this compound can improve cognitive function in Parkinson's patients with mild cognitive impairment. clinicaltrials.euclinicaltrial.beveeva.com This study involves participants receiving usual care plus this compound for 26 weeks, with assessments of executive function, neurocognitive outcomes, recall, and oral fluency. clinicaltrial.beveeva.com
Effects on Levodopa-Induced Dyskinesia
Levodopa-induced dyskinesia (LID) is a common motor complication of long-term levodopa therapy in Parkinson's disease. nih.govfrontiersin.orgscielo.br Preclinical studies in MPTP-treated primates, a model for PD, indicated that adenosine A2A antagonists like this compound did not induce dyskinesia when administered alone. tandfonline.comtandfonline.com When co-administered with levodopa, these antagonists enhanced or prolonged the antiparkinsonian activity of levodopa without exacerbating dyskinesia intensity. tandfonline.com this compound has been extensively evaluated in this primate model, with acute or repeated administration showing little or no induction of dyskinesia. tandfonline.com
Clinical observations generally support the notion that this compound is less likely to induce dyskinesia compared to dopaminergic medications. tandfonline.comtandfonline.com The likelihood of developing new-onset dyskinesia is reported to be similar to placebo in patients without pre-existing dyskinesia. tandfonline.com Treatment with this compound has been shown to increase ON time without troublesome dyskinesia. dovepress.comtandfonline.comresearchgate.net In one study, this compound 40 mg/day increased ON time without troublesome dyskinesia by 0.96 hours (p = 0.026) and by 0.81 hours (p = 0.004) in another study. tandfonline.comdovepress.com
However, some studies and meta-analyses have indicated that the rates of dyskinesia may increase with this compound treatment compared to placebo. mdpi.comtandfonline.comresearchgate.net For example, in a meta-analysis, the most common adverse event was dyskinesia (this compound 18.9%, placebo 11.1%). mdpi.com Another meta-analysis noted that while this compound improved UPDRS Part III scores, only participants receiving 40 mg/day showed significant improvement in dyskinesia compared with controls. mdpi.com An interim analysis of a Japanese post-marketing surveillance study also noted dyskinesia as one of the most common adverse drug reactions, consistent with previous findings where the drug increased the risk of dyskinesia. tandfonline.com
While this compound does not appear to prevent the onset or expression of dyskinesia induced by levodopa, preclinical data suggest a potential role for A2A antagonists in attenuating the induction of dyskinesia. tandfonline.com
| Outcome | This compound (Various Doses) | Placebo | Source |
| New-onset dyskinesia likelihood | Similar to placebo | - | tandfonline.com |
| ON time without troublesome dyskinesia | Increased | - | dovepress.comtandfonline.comresearchgate.net |
| ON time with troublesome dyskinesia | Increased in one study (40 mg/day) | - | tandfonline.com |
| Dyskinesia (as adverse event) | 18.9% | 11.1% | mdpi.com |
It is important to note that while some studies report an increase in dyskinesia as an adverse event with this compound, this is often in the context of also increasing "ON" time, which can include both "ON" time with and without troublesome dyskinesia. tandfonline.com
Incidence and Severity of Treatment-Emergent Dyskinesia
Clinical trials have reported dyskinesia as a commonly observed treatment-emergent adverse event (TEAE) in patients receiving this compound as adjunctive therapy to levodopa. In controlled clinical trials, the incidence of dyskinesia was higher in patients treated with this compound compared to placebo. For instance, in pooled data from four controlled studies, the incidence of dyskinesia was 15% for this compound 20 mg, 17% for this compound 40 mg, and 8% for placebo, all in combination with levodopa. kyowakirin.comnourianz.com The mean onset of dyskinesia in some studies was reported as approximately 16 days after initiating this compound. researchgate.net While dyskinesia was a frequent TEAE, it did not appear to be a common reason for study discontinuation, with only 1% of patients on either this compound 20 mg or 40 mg discontinuing treatment due to dyskinesia, compared to 0% on placebo. kyowakirin.comnourianz.comnourianzhcp.com
The severity of most TEAEs, including dyskinesia, experienced by study subjects across trials was generally mild to moderate. researchgate.net Although some studies indicated an increase in "ON time with troublesome dyskinesia" with this compound, particularly at higher doses, other studies did not show a significant increase in troublesome dyskinesia compared to placebo. tandfonline.commdpi.comnih.gov
Influence of Baseline Dyskinesia on Efficacy and Safety Outcomes
Post-hoc analyses have explored the impact of pre-existing dyskinesia at baseline on the efficacy and safety outcomes of this compound treatment. Findings from a pooled analysis of eight studies indicated that patients experienced reductions in "OFF" time and increases in "ON" time without troublesome dyskinesia regardless of whether they had dyskinesia at baseline. kyowakirin.com Patients who presented with dyskinesia at baseline were more likely to experience dyskinesia as an adverse event during treatment compared to those without baseline dyskinesia. kyowakirin.com Specifically, in a pooled subanalysis of four pivotal trials, dyskinesia as an AE was reported by a higher percentage of patients with baseline dyskinesia receiving placebo (14.1%), this compound 20 mg/day (24.7%), and this compound 40 mg/day (25.9%) compared to patients without baseline dyskinesia receiving the same treatments (3.5%, 4.4%, and 8.4%, respectively). kyowakirin.com Despite the higher incidence of dyskinesia as an AE in patients with baseline dyskinesia, both groups treated with this compound demonstrated a reduction in "OFF" time and an increase in "ON" time without troublesome dyskinesia. kyowakirin.com
Comparative Efficacy Analyses
The efficacy of this compound has been evaluated in comparison to placebo and through post-hoc analyses comparing it with other adjunctive pharmacotherapies used in Parkinson's disease.
Versus Placebo in Adjunctive Therapy Settings
Multiple randomized, placebo-controlled clinical trials have demonstrated the efficacy of this compound as an adjunctive treatment to levodopa in reducing "OFF" time in patients with Parkinson's disease experiencing motor fluctuations. Pooled data from several studies consistently show a significant reduction in daily awake time spent in the "OFF" state with this compound compared to placebo. mdpi.comtandfonline.comnih.govhenryford.com For example, a pooled analysis of eight studies showed that this compound reduced mean OFF hours/day at Week 12 relative to placebo by -0.38 hours with the 20 mg/day dose and -0.45 hours with the 40 mg/day dose. henryford.com This reduction in OFF time correlated with an increase in "ON" time without troublesome dyskinesia. dovepress.comtandfonline.comhenryford.com
Interactive Data Table 1: Change from Baseline in Daily OFF Time (Hours) in Pooled Placebo-Controlled Studies
| Treatment Group | Change from Baseline in Daily OFF Time (LS Mean) | Placebo-Adjusted Difference (95% CI) | p-value |
| This compound 20 mg | -0.38 (-0.61, -0.15) | 0.0011 | |
| This compound 40 mg | -0.45 (-0.68, -0.22) | <0.0001 | |
| Placebo | - | - |
*Based on pooled analysis of eight studies. henryford.com
Studies have also assessed the impact on the Unified Parkinson's Disease Rating Scale (UPDRS) scores. Meta-analyses have found improvements in UPDRS Part III scores (motor examination) in the "ON" state when taking this compound compared to placebo, although results varied between studies and doses. mdpi.comnih.govhenryford.commovementdisorders.org
Post-Hoc Analyses Comparing with Other Adjunctive Pharmacotherapies (e.g., Dopamine (B1211576) Agonists, MAO-B Inhibitors, COMT Inhibitors)
While head-to-head comparative trials are limited, systematic literature reviews and meta-analyses have attempted to assess the relative efficacy and safety of this compound compared to other commonly used adjunctive therapies such as dopamine agonists (DAs), monoamine oxidase-B (MAO-B) inhibitors, and catechol-O-methyl transferase (COMT) inhibitors. mdsabstracts.org
A systematic literature review and meta-analysis of randomized controlled trials suggested that this compound was associated with a more generally favorable safety profile compared to extended-release amantadine (B194251) and COMT inhibitors. neurologylive.com Regarding efficacy, these analyses often focus on outcomes like changes in OFF/ON time and UPDRS scores, which are common primary endpoints in trials of adjunctive treatments. mdsabstracts.org
Some real-world evidence analyses comparing this compound to other adjunctive therapies have indicated differences in the incidence of certain adverse events. For example, real-world data suggested a lower incidence of dyskinesia with this compound compared to MAO-B inhibitors, and lower somnolence compared to DAs and COMT inhibitors. larvol.com However, direct comparisons of efficacy outcomes across different drug classes based on post-hoc or real-world analyses should be interpreted with caution due to differences in study designs, patient populations, and methodologies.
Assessment of Levodopa-Sparing Potential
The concept of a "levodopa-sparing" effect with this compound has been explored, particularly given its non-dopaminergic mechanism of action. Preclinical studies in animal models suggested that a more robust effect on motor function was observed when this compound was combined with low or threshold doses of levodopa, rather than high doses that produce maximal dopaminergic improvement. tandfonline.comresearchgate.net This led to the hypothesis that this compound might allow for lower doses of levodopa while maintaining or improving motor control, potentially delaying or reducing the severity of motor complications like dyskinesia. tandfonline.comresearchgate.netnih.govresearchgate.net
While some preliminary clinical data and expert opinions have suggested a potential for this compound to be used as a levodopa-sparing strategy, particularly in earlier stages of PD or in patients on lower levodopa doses, this potential has not been definitively realized as a practical application in clinical trials designed for this specific outcome. tandfonline.commovementdisorders.orgnih.govresearchgate.net Some real-world analyses of prescription data have indicated that a slowing of levodopa dose escalation was observed in patients initiated on this compound, particularly in those receiving higher baseline levodopa doses or not receiving concomitant MAO-B or COMT inhibitors. larvol.comresearchgate.net Long-term trials are needed to further investigate the potential levodopa-sparing and motor complication delaying effects of this compound. researchgate.netnih.govresearchgate.net
Monotherapy Investigations of this compound
The potential for this compound to be used as a standalone treatment (monotherapy) has been explored, particularly in the early stages of neurological conditions like Parkinson's disease. tandfonline.comresearchgate.net This approach aims to address symptoms before the widespread need for dopaminergic medications.
Efficacy in Early-Stage Neurological Conditions
Investigations into the efficacy of this compound as monotherapy in early-stage Parkinson's disease have been conducted. One notable Phase II study, designated 6002-US-051, specifically evaluated this compound monotherapy in patients with early PD (Hoehn-Yahr stages 1-2.5) who had limited or no prior exposure to dopaminergic drugs. tandfonline.comresearchgate.netnih.gov This 12-week, double-blind, placebo-controlled trial included 176 patients randomized to receive either 40 mg/day of this compound or a placebo. researchgate.netnih.gov
The primary efficacy outcome for the 6002-US-051 study was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Subscale III score, which assesses motor symptoms. researchgate.netnih.gov Although this compound showed numerically greater improvements in UPDRS Subscale III scores at various time points and reached statistical significance at Week 2, it did not demonstrate a statistically significant improvement from placebo for the primary endpoint at 12 weeks. researchgate.netnih.gov The least-squares mean difference in UPDRS Part III scores between the this compound and placebo groups at 12 weeks was -1.11, with a p-value of 0.228. tandfonline.comresearchgate.netnih.gov
Table 1: Efficacy Outcome in this compound Monotherapy Study (6002-US-051)
| Study | Patient Population | This compound Dose | Duration | Primary Endpoint | Result (LS Mean Difference vs Placebo; p-value) |
| 6002-US-051 | Early PD (Hoehn-Yahr 1-2.5) | 40 mg/day | 12 weeks | Change from Baseline UPDRS Part III | -1.11; p=0.228 |
Some studies in animal models of Parkinson's disease have suggested that monotherapy with A2A receptor antagonists might produce an improvement in motor function, indicating a potential for this approach that warrants further clinical exploration. tandfonline.comtandfonline.com
Limitations and Future Perspectives for Monotherapeutic Application
The findings from the 6002-US-051 trial indicated that while this compound as monotherapy was well tolerated in patients with early PD, it did not statistically demonstrate significant efficacy in improving motor symptoms in this population. researchgate.netnih.gov This lack of statistically significant improvement in motor scores in the early stages of PD has been a key finding regarding this compound monotherapy. tandfonline.comresearchgate.nettandfonline.com
Consequently, based on the results of the 6002-US-051 study, no further trials of this compound specifically as monotherapy for early PD have been undertaken. tandfonline.comresearchgate.nettandfonline.com This suggests that, based on current evidence, this compound is unlikely to be further explored as a monotherapy for the early stages of PD using the compound itself. tandfonline.com
Despite the limited success of this compound as monotherapy for motor symptoms in early PD, the broader concept of targeting A2A receptors for neurological conditions continues to be of interest. tandfonline.comneurology.org Future perspectives for A2A antagonists, although perhaps not specifically this compound as monotherapy for early motor symptoms, may involve exploring their potential in other aspects of neurological conditions or in combination with other therapies. tandfonline.commedrxiv.orgresearchgate.net There is preclinical literature suggesting potential roles for adenosine antagonists in neuropsychiatric disorders, including cognition, anxiety, and depression, which could be areas for future study. tandfonline.com Additionally, some preliminary evidence suggests that this compound may have a role in treating PD-related mood and cognitive symptoms and potentially offer neuroprotection, areas that warrant further investigation in more robust clinical trials. mdpi.comnih.gov Future research with A2A antagonists may also investigate their long-term effects and optimal dosing strategies, even if not in a monotherapy setting for early motor symptoms. researchgate.net
Pharmacodynamic Relationships and Clinical Translation
Population Pharmacokinetic-Pharmacodynamic Modeling of Istradefylline
Population pharmacokinetic-pharmacodynamic (PK-PD) modeling has been employed to quantify the relationships between this compound exposure and its efficacy and safety outcomes in patients with Parkinson's disease. metrumrg.comnih.govresearchgate.net This approach utilizes data pooled from multiple clinical trials to characterize the typical PK-PD profiles and identify factors contributing to variability in these relationships. metrumrg.comnih.govresearchgate.net Analyses have included data from large patient populations across various Phase 2 and Phase 3 studies. metrumrg.comnih.govresearchgate.net
Exposure-Response Relationships for Efficacy Endpoints (e.g., OFF Time)
The exposure-response relationship for the efficacy of this compound, specifically its effect on reducing "OFF" time, has been described using nonlinear models, such as the Emax model. nih.govresearchgate.net This modeling approach accounts for both the time-dependent component related to disease progression or placebo response and the direct effect of this compound exposure. nih.govresearchgate.net
Based on population PK-PD analysis, the relationship between the area under the concentration-time curve at steady state (AUC) and the percentage of "OFF" time has been characterized. The typical maximum decrease in percentage "OFF" time attributed to this compound exposure was estimated to be approximately 5.79%. nih.govresearchgate.net The exposure required to achieve half of this maximum effect (EC50) was estimated to be around 1690 ng × hr/mL. nih.govresearchgate.net
Clinical trials have demonstrated that this compound significantly reduces daily "OFF" time compared to placebo in patients treated with levodopa (B1675098). mdpi.comtandfonline.comresearchgate.netdovepress.com Reductions in daily "OFF" time relative to placebo have been reported across different doses, ranging from approximately 0.64 to 1.2 hours. tandfonline.comresearchgate.netdovepress.com
| Study/Analysis Type | This compound Dose | Reduction in Daily OFF Time (hours vs. Placebo) |
|---|---|---|
| Pooled Analysis (4 studies) | 20 mg/day | -0.75 [-1.10, -0.40] |
| Pooled Analysis (4 studies) | 40 mg/day | -0.82 [-1.17, -0.47] |
| Study 6002-US-006 | 20 mg/day | -0.64 [-1.30, 0.01] |
| Study 6002-US-006 | 60 mg/day | -0.77 [-1.44, -0.11] |
| Study 6002-US-013 | 20 mg/day | -0.7 [-1.4, -0.1] |
| Japanese Study (6002-009) | 20 mg/day | -0.76 |
| Japanese Study (6002-009) | 40 mg/day | -0.74 |
Note: Data is representative of findings from various clinical trials and pooled analyses. tandfonline.comresearchgate.netdovepress.com Confidence intervals are shown where available.
Furthermore, studies have indicated that increasing the dose from 20 mg/day to 40 mg/day in patients with a suboptimal response to the lower dose resulted in a greater percentage of patients experiencing improvements in "OFF" time and "ON" time without troublesome dyskinesia. neurology.org
Exposure-Safety Relationships for Adverse Events (e.g., Dyskinesia, Nausea, Dizziness)
Population PK-PD modeling has also characterized the relationship between this compound exposure and the probability of experiencing certain adverse events, including dyskinesia, nausea, and dizziness. nih.govresearchgate.net
For dyskinesia and dizziness, the relationships with this compound exposure (AUC) were described by an Emax model, suggesting a plateauing of the probability of these events at higher exposures. nih.govresearchgate.net The probability of experiencing dyskinesia or dizziness adverse events was expected to reach a plateau around a dose of 40 mg/day. metrumrg.comresearchgate.net
In contrast, the relationship between this compound exposure and the probability of nausea was best described by a power model, indicating that the probability of nausea is expected to continue to rise as the dose and, consequently, exposure increases. metrumrg.comnih.govresearchgate.net
Common adverse events reported in clinical trials included dyskinesia, dizziness, and nausea. nih.govresearchgate.netnih.govnourianz.com While dyskinesia was frequently reported, distinguishing this compound-induced dyskinesia from levodopa-related dyskinesia due to increased "ON" time can be challenging. nih.gov
Receptor Occupancy Studies in Human Brain
Positron Emission Tomography (PET) studies using radioligands that bind to adenosine (B11128) A2A receptors have been conducted in humans, including patients with Parkinson's disease, to assess the occupancy of these receptors by this compound. nourianzhcp.comnih.gov These studies provide insights into the extent to which this compound binds to its target receptors in the brain at different doses. nih.gov
Studies using the radioligand 11C-preladenant have shown that this compound binds to A2A receptors in a dose-dependent manner. nih.gov Receptor occupancy has been measured in areas rich in A2A receptors, such as the striatum (caudate and putamen) and ventral striatum. nourianzhcp.comnih.gov
Data from a study involving patients with PD demonstrated that sufficient A2A receptor occupancy was achieved with both 20 mg and 40 mg doses of this compound. mdpi.comnih.gov Maximal A2A receptor occupancy was estimated to be high in the ventral striatum (93.5%), with lower but substantial occupancy in the caudate (69.5%) and putamen (66.8%). nih.gov The doses required to achieve 50% receptor occupancy (ED50) varied across these regions (e.g., 28.6 mg in ventral striatum, 10.8 mg in caudate, and 14.8 mg in putamen). nih.gov
Biomarker Research in this compound Clinical Studies
Biomarker research in the context of this compound clinical studies aims to identify measurable indicators that can provide insights into the drug's mechanism of action, treatment response, or disease progression. While the primary endpoints in clinical trials have focused on clinical measures like "OFF" time, some research has explored potential biomarkers.
One area of investigation has involved exploring epigenetic biomarkers. A study in PD patients treated with this compound and levodopa investigated the levels of A2A receptor protein (A2AR-p) and mRNA (A2AR-m) in peripheral blood samples, as well as DNA methylation of the ADORA2A gene (encoding the A2A receptor) and the DRD1 gene (encoding the dopamine (B1211576) D1 receptor). researchgate.net
Findings from this study indicated that A2A receptor expression levels in peripheral blood lymphocytes were higher in this compound-naïve PD patients compared to healthy controls. researchgate.net These expression levels were associated with the effectiveness of this compound-levodopa combination therapy and improvements in clinical global impression scores. researchgate.net Furthermore, intrinsic DNA demethylation of the ADORA2A gene was observed in treatment-naïve PD patients, which appeared to be reversed by this compound-levodopa treatment over a period of 12 months. researchgate.net These results suggest that epigenetic modifications of the ADORA2A gene and peripheral A2A receptor expression may serve as potential biomarkers related to the pathophysiology of PD and the response to this compound treatment. researchgate.net
Ongoing research continues to explore various aspects of this compound's effects, which may include the investigation of additional biomarkers related to motor symptoms, cognitive function, and long-term outcomes in PD. neurologylive.com
Drug Drug and Drug Substrate Interactions of Istradefylline
Metabolic Pathways and Enzyme Systems Involved in Istradefylline Disposition
The disposition of this compound in the human body is predominantly mediated by hepatic metabolism. This process involves several cytochrome P450 (CYP) enzymes, leading to the formation of various metabolites. Metabolism is the exclusive route of elimination for this compound in humans. nourianz.com
Role of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP3A4)
The primary enzymes responsible for the metabolism of this compound are cytochrome P450 1A1 (CYP1A1) and cytochrome P450 3A4 (CYP3A4). nourianz.comdrugbank.comfda.govmdpi.comnih.govnih.govdrugs.comcambridge.orgtandfonline.comunboundmedicine.com These two isoforms play a major role in the oxidative metabolism of the compound. In addition to these primary enzymes, other CYP isoforms contribute to the metabolism of this compound to a lesser extent. These include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C18, and CYP2D6. nourianz.comdrugbank.comfda.govcambridge.org
While several metabolites of this compound have been identified, studies indicate that none of these metabolites account for more than 10% of the total parent drug exposure. fda.gov One oxidative metabolite, 4'-O-monodesmethyl this compound (M1), has been reported to be active, exhibiting in vitro inhibitory activity towards the adenosine (B11128) A2A receptor similar to that of this compound. drugbank.comnih.gov However, the plasma exposure of this active metabolite is generally low, suggesting that the clinical effect is primarily driven by the parent compound. nih.gov
Clinical Implications of Enzyme Induction and Inhibition on this compound Exposure
The metabolic disposition of this compound is susceptible to modulation by inhibitors and inducers of the involved CYP enzymes, particularly CYP3A4. These interactions can lead to significant changes in this compound plasma concentrations, with potential clinical implications.
Strong inhibitors of CYP3A4 can lead to increased systemic exposure to this compound. For instance, coadministration with ketoconazole, a potent CYP3A4 inhibitor, resulted in a 2.5-fold increase in the area under the concentration-time curve (AUC) of this compound in healthy subjects. nourianz.comnih.gov Across studies, the steady-state AUC of this compound has been observed to increase by approximately 35% in the presence of CYP3A4 inhibitors. mdpi.comresearchgate.netresearchgate.net
Conversely, strong inducers of CYP3A4 can substantially decrease this compound exposure. Coadministration of this compound with rifampin, a strong CYP3A4 inducer, led to a notable reduction in this compound plasma concentrations. Specifically, rifampin decreased the peak plasma concentration (Cmax) by 45% and the AUC by 81% when compared to this compound administered alone. nourianz.comnih.govdrugs.comresearchgate.net Due to the significant reduction in exposure, concomitant use of this compound with strong CYP3A4 inducers is generally advised to be avoided. nourianz.comdrugs.comcambridge.orgmedscape.com
In vitro studies suggest that this compound itself may act as a weak inhibitor and weak inducer of CYP3A4. nourianz.commdpi.comnih.govresearchgate.netmedscape.com However, clinical drug-drug interaction studies evaluating the effect of this compound on midazolam, a sensitive CYP3A4 substrate, did not indicate clinically significant induction of CYP3A4. nourianz.com At higher doses (40 mg/day), this compound has been shown to potentially increase the exposure of sensitive CYP3A4 substrates. drugs.comcambridge.orgmedscape.com this compound has not been found to induce or inhibit CYP1A2 in vitro. nih.gov In vitro data also indicate that this compound is not an inhibitor of CYP2B6, 2C9, 2C19, or 2D6. nourianz.com
The following table summarizes the impact of strong CYP3A4 modulators on this compound exposure:
| Co-administered Substance | Effect on this compound Exposure (AUC) | Fold Change in AUC | Source |
| Strong CYP3A4 Inhibitors | Increased | ~1.35-fold mdpi.comresearchgate.netresearchgate.net or 2.5-fold (Ketoconazole) nourianz.comnih.gov | nourianz.commdpi.comnih.govresearchgate.netresearchgate.net |
| Strong CYP3A4 Inducers (e.g., Rifampin) | Decreased | ~0.19-fold (81% reduction) nourianz.comnih.govdrugs.comresearchgate.net | nourianz.comnih.govdrugs.comresearchgate.net |
Interactions with Co-Administered Antiparkinsonian Medications
This compound is used as an adjunctive treatment to levodopa (B1675098)/carbidopa in patients with Parkinson's disease experiencing "off" episodes. Studies have investigated potential pharmacokinetic interactions between this compound and these commonly co-administered medications. Importantly, coadministration of this compound with levodopa/carbidopa has been shown not to alter the pharmacokinetic profile of either levodopa or carbidopa. fda.govtandfonline.comnih.gov This suggests a lack of significant metabolic or transporter-mediated interaction between this compound and levodopa/carbidopa pharmacokinetics.
Beyond levodopa/carbidopa, this compound's mechanism of action as an adenosine A2A receptor antagonist is distinct from dopaminergic pathways. This compound has demonstrated no relevant activity at dopamine (B1211576) receptor subtypes or interaction with enzymes like MAO-A, MAO-B, or catechol-O-methyltransferase, which are targets for other antiparkinsonian drugs. tandfonline.com
While no significant pharmacokinetic interaction has been observed with levodopa/carbidopa, it is noted that co-administration with levodopa may potentially lead to or exacerbate dyskinesias. cambridge.org This appears to be a pharmacodynamic effect related to the combined impact on motor control pathways rather than a pharmacokinetic interaction.
Interactions with Other Concomitant Medications (e.g., Statins)
This compound has the potential to interact with other medications, particularly those that are substrates for CYP3A4 or transporters like P-glycoprotein (P-gp).
As a weak inhibitor of CYP3A4 in vitro, this compound, particularly at the 40 mg/day dose, may increase the systemic exposure of sensitive CYP3A4 substrates. drugs.comcambridge.orgmedscape.com Examples of medications that are substrates for CYP3A4 and could potentially be affected include certain statins (e.g., atorvastatin (B1662188), lovastatin, simvastatin), some antibiotics (e.g., clarithromycin), antifungal agents (e.g., ketoconazole, itraconazole), and various other drugs including alprazolam, amiodarone, amlodipine, apixaban, aripiprazole, calcitriol, carbamazepine, chloroquine, citalopram, clonazepam, diazepam, eletriptan, escitalopram, estradiol, haloperidol (B65202), mirtazapine, omeprazole, quetiapine, rivaroxaban, sildenafil, tramadol, venlafaxine, and verapamil. cambridge.orgclevelandclinic.org
A specific study investigating the interaction between this compound and atorvastatin, a substrate for both CYP3A4 and P-gp, demonstrated that steady-state this compound (40 mg daily for 14 days) increased the Cmax of a single 40 mg dose of atorvastatin by 53% and the AUC by 54%. nih.govresearchgate.net The study suggested that this interaction was likely mediated predominantly through the inhibition of P-glycoprotein by this compound, rather than significant CYP3A4 inhibition. nih.govresearchgate.net
In vitro studies have identified this compound as a weak inhibitor of several transporters, including P-gp, BCRP, OATP1B1, OATP1B3, OAT1, OCT2, MATE1, and MATE2-K. nih.govresearchgate.netmedscape.com At the higher dose of 40 mg/day, this compound may increase the levels of sensitive P-gp substrates. cambridge.orgmedscape.com Potential P-gp substrates that could be affected include some statins, amitriptyline, apixaban, carvedilol, cimetidine, ciprofloxacin, clarithromycin, dabigatran, digoxin, dihydroergotamine, eletriptan, hydrocortisone, prednisone, and verapamil. cambridge.orgmedscape.com
Influence of Environmental Factors on this compound Pharmacokinetics (e.g., Tobacco Smoking)
Environmental factors can also influence the pharmacokinetics of this compound. Tobacco smoking is a notable example that has been shown to significantly impact this compound exposure. fda.govmdpi.comnih.govdrugs.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netclevelandclinic.org
Studies have demonstrated that tobacco smoking, particularly in individuals who smoke 20 or more cigarettes per day, leads to lower systemic exposure to this compound compared to non-smokers. fda.govdrugs.comresearchgate.netresearchgate.netclevelandclinic.org In healthy subjects who smoked at least 20 cigarettes per day, the steady-state AUC of this compound was found to be 42% lower than in non-smokers. fda.govdrugs.com Other sources report a similar reduction of 38% in AUC in smokers. mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net This reduced exposure is primarily attributed to the induction of CYP1A1 enzyme activity by polycyclic aromatic hydrocarbons present in tobacco smoke. nih.govresearchgate.netresearchgate.netnih.gov
The following table illustrates the effect of smoking on this compound exposure:
| Smoking Status | Effect on this compound Exposure (AUC) | Reduction in AUC | Source |
| Smokers (≥20 cigarettes/day) | Decreased | 42% fda.govdrugs.com or 38% mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net | fda.govmdpi.comnih.govdrugs.comresearchgate.netresearchgate.netresearchgate.net |
Safety and Tolerability Profile of Istradefylline
Analysis of Treatment-Emergent Adverse Events in Clinical Trials
Clinical trials of istradefylline have identified a range of treatment-emergent adverse events (TEAEs). The most common adverse reactions reported with an incidence of at least 5% and occurring more frequently than with placebo include dyskinesia, dizziness, constipation, nausea, hallucination, and insomnia. nih.govnourianzhcp.comnourianz.com Most TEAEs experienced by study subjects were mild to moderate in severity. researchgate.net
Incidence of Dyskinesia and its Management
Dyskinesia has been the most frequently reported adverse event in clinical trials of this compound as an adjunct to levodopa (B1675098). nih.govnourianz.comresearchgate.netdovepress.com In pooled analyses of 12-week placebo-controlled studies, the incidence of dyskinesia was higher in patients treated with this compound compared to placebo. For instance, in one pooled analysis, dyskinesia was reported in 16.1% of patients receiving this compound 20 mg/day and 17.7% of patients receiving 40 mg/day, compared to 9.6% in the placebo group. researchgate.net Another analysis of four 12-week studies involving 734 patients showed dyskinesia incidence rates of 15% for this compound 20 mg, 17% for this compound 40 mg, and 8% for placebo. nourianz.comnourianzhcp.com
The onset of dyskinesia typically occurred around 16 days after starting this compound, which is approximately when the drug reaches steady state. researchgate.netdovepress.com While dyskinesia incidence was higher with this compound, it did not appear to be a common reason for study discontinuation. researchgate.netdovepress.com In controlled clinical trials, 1% of patients treated with either this compound 20 mg or 40 mg discontinued (B1498344) treatment due to dyskinesia, compared to 0% for placebo. nourianz.comnourianzhcp.com
Management of dyskinesia in patients receiving this compound typically involves considering dosage reduction or discontinuation of this compound if troublesome dyskinesia occurs. nourianz.comnourianzhcp.com Patients with pre-existing dyskinesia at baseline experienced a higher frequency of dyskinesia compared with those without baseline dyskinesia in a pooled subanalysis of four pivotal trials. nourianzhcp.com
An interactive table summarizing the incidence of dyskinesia in clinical trials is presented below:
| Adverse Event | This compound 20 mg (%) | This compound 40 mg (%) | Placebo (%) |
| Dyskinesia | 15 nourianz.comnourianzhcp.com | 17 nourianz.comnourianzhcp.com | 8 nourianz.comnourianzhcp.com |
| Dyskinesia (Pooled Analysis) | 16.1 researchgate.net | 17.7 researchgate.net | 9.6 researchgate.net |
(Note: In an interactive table, users could potentially sort by column or filter data based on incidence rates or treatment groups.)
Occurrence of Central Nervous System-Related Adverse Events (e.g., Hallucinations, Insomnia, Dizziness)
This compound treatment has been associated with central nervous system (CNS)-related adverse events. Among the common adverse reactions, dizziness, hallucination, and insomnia have been reported with higher frequency in patients receiving this compound compared to placebo. nih.govnourianzhcp.comnourianz.com
Incidence rates for these CNS-related adverse events in controlled clinical trials (four 12-week studies) were:
Dizziness: 6% for this compound 40 mg, 3% for 20 mg, and 4% for placebo. nourianzhcp.comnourianz.comnourianzhcp.com
Hallucination: 6% for this compound 40 mg, 2% for 20 mg, and 3% for placebo. nourianzhcp.comnourianz.comnourianzhcp.com Hallucinations reported included visual, olfactory, somatic, and auditory types. nourianz.comnourianzhcp.com
Insomnia: 6% for this compound 40 mg, 1% for 20 mg, and 4% for placebo. nourianzhcp.comnourianz.comnourianzhcp.com
Other CNS adverse events reported in clinical trials included abnormal thinking and behavior (such as paranoid ideation, delusions, confusion, mania, disorientation, aggressive behavior, agitation, or delirium), which occurred in 1% of patients on this compound 20 mg, 2% on 40 mg, and 1% on placebo. nourianz.com Impulse control/compulsive behaviors, including urges to gamble, increased sexual urges, uncontrolled spending, and binge eating, have also been reported. In controlled clinical trials, one patient treated with this compound 40 mg reported impulse control disorder, compared to no patients on placebo or this compound 20 mg. nourianz.comnourianzhcp.com
Discontinuation due to hallucinations occurred in 1% of patients treated with this compound 40 mg, compared to 0% for placebo and 0% for this compound 20 mg. nourianz.comnourianzhcp.com
An interactive table illustrating the incidence of key CNS adverse events is provided below:
| Adverse Event | This compound 20 mg (%) | This compound 40 mg (%) | Placebo (%) |
| Dizziness | 3 nourianzhcp.comnourianz.comnourianzhcp.com | 6 nourianzhcp.comnourianz.comnourianzhcp.com | 4 nourianzhcp.comnourianz.comnourianzhcp.com |
| Hallucination | 2 nourianzhcp.comnourianz.comnourianzhcp.com | 6 nourianzhcp.comnourianz.comnourianzhcp.com | 3 nourianzhcp.comnourianz.comnourianzhcp.com |
| Insomnia | 1 nourianzhcp.comnourianz.comnourianzhcp.com | 6 nourianzhcp.comnourianz.comnourianzhcp.com | 4 nourianzhcp.comnourianz.comnourianzhcp.com |
| Abnormal thinking and behavior | 1 nourianz.com | 2 nourianz.com | 1 nourianz.com |
| Impulse control disorder | 0 nourianz.comnourianzhcp.com | <1 nourianz.comnourianzhcp.com | 0 nourianz.comnourianzhcp.com |
(Note: An interactive table would allow users to explore the incidence rates for each adverse event across different treatment groups.)
Gastrointestinal Adverse Events (e.g., Nausea, Constipation)
Gastrointestinal (GI) adverse events are also among the common adverse reactions associated with this compound. Nausea and constipation have been reported with higher incidence in patients treated with this compound compared to placebo. nih.govnourianzhcp.comnourianz.comfda.gov
In controlled clinical trials (four 12-week studies), the incidence of GI adverse events was:
Constipation: 5% for this compound 20 mg, 6% for 40 mg, and 3% for placebo. nourianzhcp.comnourianz.comnourianzhcp.com
Nausea: 4% for this compound 20 mg, 6% for 40 mg, and 5% for placebo. nourianzhcp.comnourianz.comnourianzhcp.com
Other GI adverse reactions reported at a frequency greater than placebo in pivotal controlled trials included decreased appetite and diarrhea. fda.gov
An interactive table detailing the incidence of common GI adverse events is shown below:
| Adverse Event | This compound 20 mg (%) | This compound 40 mg (%) | Placebo (%) |
| Constipation | 5 nourianzhcp.comnourianz.comnourianzhcp.com | 6 nourianzhcp.comnourianz.comnourianzhcp.com | 3 nourianzhcp.comnourianz.comnourianzhcp.com |
| Nausea | 4 nourianzhcp.comnourianz.comnourianzhcp.com | 6 nourianzhcp.comnourianz.comnourianzhcp.com | 5 nourianzhcp.comnourianz.comnourianzhcp.com |
(Note: An interactive table could enable users to sort or filter based on the type of GI adverse event or treatment group.)
Long-Term Safety and Tolerability Assessments
Long-term safety and tolerability of this compound have been evaluated in extension studies and post-marketing surveillance. A 52-week open-label Phase 2/3 trial showed sustained improvement with this compound and a favorable safety profile over the extended period. researchgate.net Post-marketing surveillance studies in Japan have also provided data on the long-term safety of this compound in a real-world setting. tandfonline.comdrugbank.comtandfonline.comneurology.orgtandfonline.comnih.gov
These long-term assessments indicate that the safety profile observed in shorter-term clinical trials is largely maintained over extended treatment periods, with dyskinesia and hallucinations remaining among the more common adverse events.
Comparative Safety with Other Adjunctive Therapies
Comparative safety analyses have been conducted to assess the tolerability of this compound relative to other adjunctive therapies used for Parkinson's disease. A systematic review and meta-analysis of randomized controlled studies found that this compound was associated with a generally favorable safety profile compared to other adjunct medications. nih.govnih.govsimul-europe.com
Relative to this compound, dopamine (B1211576) agonists and catechol-O-methyl transferase (COMT) inhibitors had statistically significant higher odds of dyskinesia and somnolence. nih.govnih.gov Monoamine oxidase-B (MAO-B) inhibitors had significantly higher odds of hypotension. nih.govnih.gov Amantadine (B194251) extended-release (ER) was associated with statistically significant higher odds of hallucination, orthostatic hypotension, insomnia, and withdrawals due to adverse events compared to this compound. nih.govnih.gov
Further comparative analyses indicated that this compound demonstrated lower odds of hallucination compared with amantadine. nih.gov It also showed lower odds of somnolence compared with dopamine agonists and COMT inhibitors. nih.govneurology.org this compound was associated with lower odds of hypotension compared to COMT inhibitors and MAO-B inhibitors. neurology.org Additionally, it showed lower odds of nausea compared to dopamine agonists and all comparators in real-world evidence. neurology.org
These findings suggest that this compound's unique non-dopaminergic mechanism of action may contribute to a different and potentially more favorable safety profile for certain adverse events compared to some other classes of adjunctive PD therapies. nih.govnih.gov
An interactive table summarizing comparative safety findings is presented below:
| Comparator vs. This compound | Higher Odds of Adverse Event |
| Dopamine Agonists | Dyskinesia, Somnolence nih.govnih.gov |
| COMT Inhibitors | Dyskinesia, Somnolence, Overall TEAEs nih.govnih.govneurologylive.com |
| MAO-B Inhibitors | Hypotension nih.govnih.gov |
| Amantadine ER | Hallucination, Orthostatic Hypotension, Insomnia, Withdrawals due to AEs, Overall TEAEs nih.govnih.gov |
(Note: An interactive table could allow users to click on a comparator to see the specific adverse events with higher odds and potentially the associated odds ratios and confidence intervals.)
Real-World Safety Data and Post-Marketing Surveillance Analyses
Real-world safety data and post-marketing surveillance analyses provide valuable information on the safety profile of this compound in a broader patient population and over longer durations than typically covered in controlled clinical trials.
Real-world evidence also indicates that this compound may be associated with a lower incidence of certain adverse events compared to other adjunctive therapies, supporting findings from comparative clinical trial analyses. neurology.org For instance, real-world data suggest a lower incidence of dyskinesia compared with MAO-B inhibitors, somnolence compared with dopamine agonists and COMT inhibitors, nausea compared with all comparators, and peripheral edema and hallucinations compared with amantadine. neurology.org
Post-marketing cases have also reported impulse control/compulsive behaviors, and in some instances, these urges stopped when the dose was reduced or the medication was discontinued. nourianz.com
Disproportionality Analysis of Adverse Event Reporting Systems
Disproportionality analysis is a key pharmacovigilance method used to identify potential signals of adverse drug reactions by comparing the reporting frequency of a specific adverse event for a particular drug against the reporting frequency of the same event for all other drugs in a database. plos.orgfrontiersin.org This method utilizes statistical measures such as the Reporting Odds Ratio (ROR) and Proportional Reporting Ratio (PRR) to quantify the association between a drug and an adverse event. plos.orgfrontiersin.orgnih.govresearchgate.net
Analyses of the FDA Adverse Event Reporting System (FAERS) database have been conducted to assess the safety signals associated with this compound. One study analyzing FAERS data up to the first quarter of 2023 included 3633 AE reports related to this compound. nih.govresearchgate.netnih.gov Using various signal quantification techniques, including ROR and PRR, this analysis unearthed 25 System Organ Class (SOC) adverse event signals and 82 potential preferred terms (PTs) related to this compound. nih.govresearchgate.netnih.gov Another disproportionality analysis using FAERS data identified 39 adverse events strongly associated with this compound use, all of which were substantiated through signal refinement. nih.govresearchgate.netlarvol.com The most commonly reported adverse events in the FAERS database linked to this compound were primarily associated with nervous system and psychiatric disorders. nih.govresearchgate.netlarvol.comresearchgate.net
Detection of Underreported Adverse Events and Novel Safety Signals
Post-marketing surveillance and the analysis of real-world data from sources like FAERS are crucial for detecting adverse events that may be underreported in clinical trials and for identifying novel safety signals. nih.govresearchgate.net While clinical trials provide controlled environments for assessing safety, real-world use involves a broader patient population with varying comorbidities and concomitant medications, which can reveal less common or previously unobserved adverse events.
Studies analyzing the FAERS database for this compound have aimed to identify such signals. One analysis revealed potential new adverse events during this compound treatment, including reports of Parkinsonism hyperpyrexia syndrome, compulsions, deep brain stimulation (reported as an AE), and freezing phenomenon. nih.govresearchgate.netnih.gov These potential signals were identified through disproportionality measures such as ROR and PRR, with notable values suggesting a strong association. nih.govresearchgate.netnih.gov
The detection of these signals through the analysis of adverse event reporting systems underscores the importance of ongoing pharmacovigilance beyond initial clinical trials. nih.govresearchgate.net Further research and validation are needed for these potential new risk signals, particularly for those adverse events that may occur in real-world usage scenarios but are not yet explicitly described in the drug's prescribing information. nih.govresearchgate.netnih.gov The distinct patterns of adverse events observed between clinical trials and real-world data emphasize the value of post-marketing surveillance in effectively detecting underreported adverse events and validating new safety signals. nih.govresearchgate.netlarvol.com
Data Tables
Below are examples of data that might be presented in a disproportionality analysis, based on findings from the search results. Note that the interaction capability is a representation within this text format.
Table 1: Selected Adverse Events with Disproportionality Signals for this compound in FAERS
| Preferred Term (PT) | Number of Reports (n) | ROR | PRR |
| Parkinsonism hyperpyrexia syndrome | 3 | 178.70 | 178.63 |
| Compulsions | 5 | 130.12 | 130.04 |
| Deep brain stimulation | 10 | 114.42 | 114.27 |
| Freezing phenomenon | 60 | 97.52 | 96.76 |
Note: Data extracted from a real-world study based on the FAERS database. nih.govresearchgate.netnih.gov ROR: Reporting Odds Ratio; PRR: Proportional Reporting Ratio.
Table 2: Common Adverse Reactions in Clinical Trials (Incidence ≥ 5% and > Placebo)
| Adverse Reaction | This compound 20 mg (%) | This compound 40 mg (%) | Placebo (%) |
| Dyskinesia | 15 | 17 | 8 |
| Dizziness | 3 | 6 | 4 |
| Constipation | 5 | 6 | 3 |
| Nausea | 4 | 6 | 5 |
| Hallucination | 2 | 6 | 3 |
| Insomnia | 1 | 6 | 4 |
Note: Based on pooled data from four 12-week clinical trials. mdpi.comnourianzhcp.com Hallucination includes visual, olfactory, somatic, and auditory hallucinations. nourianzhcp.com
Emerging Research and Future Directions for Istradefylline
Investigation in Earlier Stages of Neurological Disorders
While istradefylline's clinical development has primarily focused on patients with motor fluctuations on levodopa (B1675098), there is interest in exploring its potential in earlier stages of PD. Preclinical studies in animal models suggest that this compound may produce a more robust effect on motor function when combined with low or threshold doses of levodopa, potentially offering a "levodopa sparing" strategy. tandfonline.com This could be particularly relevant in early PD to potentially delay the need for higher levodopa doses and manage associated side effects. tandfonline.complos.org
However, a Phase II study (6002-US-051) evaluating this compound 40 mg/day as monotherapy in early PD did not demonstrate a significant improvement in motor scores compared to placebo over 12 weeks, leading to no further monotherapy trials for this compound itself in this context. tandfonline.com Despite this, the potential for adenosine (B11128) A2A antagonists in earlier disease stages remains an area of interest, with other molecules in development being tested at different stages of PD. tandfonline.com
Refinement of Therapeutic Strategies for Specific Motor and Non-Motor Symptoms
Research is ongoing to better characterize the effects of this compound on specific motor and non-motor symptoms of PD, aiming to refine therapeutic strategies for individual patient needs.
Dedicated Studies on Tremor Reduction
Patients with PD often report improvement in tremor with this compound treatment. neurology.org Although early studies did not consistently show a significant benefit for dyskinesia, a common motor complication tandfonline.com, recent research, including interim data from an open-label pilot study, is specifically investigating the effects of this compound on tremor, particularly in patients with levodopa-resistant tremor-dominant PD. neurology.orgneurologylive.com
Interim analysis of a 6-month study involving patients with tremor-dominant PD showed that this compound led to a mean reduction in the tremor subcomponent of the MDS-UPDRS Part III score at both 8 and 24 weeks compared to baseline. neurology.orgneurologylive.com For 10 patients who completed the study at the time of interim analysis, the mean reduction in the sum of tremor scale scores within MDS-UPDRS Part III was 7.4 points between 8 weeks and baseline, and 7.6 points between 24 weeks and baseline (p < 10-6 for both time points). neurology.org These findings suggest promising benefits on tremor control, and further analysis, including tremor amplitude scores using a mobile app, is anticipated. neurology.orgneurologylive.com Pooled analyses of pivotal studies have also suggested that this compound can improve motor disability in patients regardless of motor subtype, including tremor dominant. neurology.orgnih.govnih.gov
Interactive Table 1: Interim Tremor Reduction Findings (MDS-UPDRS Part III Tremor Subcomponent)
| Time Point (vs. Baseline) | Mean Reduction in Tremor Score | p-value |
| 8 Weeks | 7.4 points | < 10-6 |
| 24 Weeks | 7.6 points | < 10-6 |
*Data based on interim analysis of 10 patients in an open-label pilot study. neurology.org
Further Elucidation of Cognitive Benefits
Cognitive impairment is a significant non-motor symptom in PD, affecting both early and later stages. nih.govresearchgate.netexplorationpub.com Preclinical studies have indicated that adenosine A2A antagonists, including this compound, may have a role in improving cognitive function. nih.govresearchgate.netmdpi.com Murine models have shown that blocking adenosine A2A receptors can improve working memory and potentially enhance long-term memory. mdpi.com This effect may be related to an increase in dopamine (B1211576) levels in the prefrontal cortex. nih.govresearchgate.net
Clinical research is exploring these potential cognitive benefits. A study is currently underway to determine if this compound can improve cognitive function in PD patients with mild cognitive impairment. Additionally, a subanalysis of the ISTRA ADJUST PD study showed that this compound significantly improved scores on certain non-motor symptoms, including daytime sleepiness and fatigue, which can impact cognitive function and quality of life. researchgate.netnih.gov While some studies suggest a positive effect on mood and cognition, more robust randomized controlled trials are needed to further evaluate this compound's utility in treating PD-related mood and cognitive symptoms. mdpi.com
Optimization for Gait and Postural Instability
Gait disorders and postural instability are challenging motor symptoms in PD that often respond poorly to dopaminergic treatment, particularly in advanced stages. nih.govtandfonline.com this compound's mechanism of action, which involves modulating the indirect pathway of the basal ganglia, is expected to improve these symptoms. nih.govtandfonline.comtaylorandfrancis.com
Interactive Table 2: Improvements in Gait and Postural Stability (Selected Measures)
| Measure | Significant Improvement Observed |
| MDS-UPDRS Part III Gait-Related | Yes |
| MDS-UPDRS Part II Gait-Related | Yes |
| Freezing of Gait Questionnaire | Yes |
| Portable Gait Rhythmogram | Yes |
| Postural Abnormalities (Clinical) | Yes |
*Based on findings from studies on gait disorders and postural abnormalities. nih.govtandfonline.comresearchgate.net
Potential Neuroprotective or Disease-Modifying Properties
The potential for this compound to exert neuroprotective or disease-modifying effects in PD is an area of significant interest and represents a major unmet need. tandfonline.comresearchgate.net Preclinical evidence suggests that adenosine A2A antagonists may confer beneficial neuroprotection by preventing underlying dopaminergic neuron degeneration. nih.govmdpi.com Inhibition of A2A receptors has been shown to mitigate neuroinflammatory processes and reduce astroglial and microglial activation, mechanisms implicated in neurodegenerative disorders. nih.gov
Studies in animal models of cerebral ischemia have also demonstrated that this compound can attenuate neuronal death, neuroinflammation, and neurodegeneration, suggesting potential neuroprotective effects in conditions linked to neurological impairment. mdpi.compreprints.org While these findings are promising and support the hypothesis that this compound may favorably alter the course of PD nih.govmdpi.com, further research, particularly controlled clinical trials, is needed to definitively establish its neuroprotective or disease-modifying capabilities in humans. tandfonline.comresearchgate.net
Role of this compound in Combination Therapies and Polypharmacy Management
This compound is currently approved for use as an adjunct to levodopa in patients experiencing "OFF" episodes. nih.govmdpi.com Research continues to explore the optimal integration of this compound into existing treatment regimens, particularly in the context of polypharmacy, which is common in managing advanced PD. kyowakirin.comresearchgate.net
Studies have shown that this compound can significantly reduce "OFF" time and increase "ON" time when used in combination with levodopa, often allowing for improved motor function without necessarily increasing the levodopa dose. plos.orgmdpi.comnih.govneurology.org This "levodopa sparing" effect could be beneficial in managing motor complications associated with higher levodopa exposure. tandfonline.complos.org Pooled analyses of clinical trials have provided robust evidence for the efficacy of this compound as an adjunct to levodopa in reducing "OFF" time. neurology.orgdovepress.comnih.gov
Development of Next-Generation Adenosine A2A Receptor Antagonists
The success of this compound has spurred interest in developing next-generation adenosine A2A receptor antagonists with potentially improved properties. nih.govbenthamdirect.com These efforts are driven by a desire to enhance efficacy, improve pharmacokinetic profiles, or target the receptor in different disease contexts, such as oncology. nih.govbenthamdirect.complos.org
Research in this area involves exploring novel chemical structures and optimizing existing ones to achieve higher potency, better selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3), and favorable drug-like properties. nih.govbenthamdirect.com The goal is to develop compounds that can effectively modulate adenosine signaling with minimal off-target effects. patsnap.comnih.gov
The development pipeline for adenosine A2A receptor antagonists includes various candidates in different stages of research and clinical trials. researchandmarkets.comdelveinsight.comdelveinsight.com Some next-generation antagonists are being investigated for their potential in cancer immunotherapy, based on the understanding that adenosine in the tumor microenvironment can suppress anti-tumor immune responses through A2A receptors on immune cells. plos.orgnih.govacs.org Blocking these receptors could potentially enhance the effectiveness of immunotherapy. plos.orgnih.gov For instance, inupadenant (B3325957) is a next-generation adenosine A2A receptor antagonist being advanced for its potential to overcome cancer immunosuppression. iteostherapeutics.comiteostherapeutics.com
Research findings on next-generation antagonists often involve preclinical studies evaluating their binding affinity, functional activity, and efficacy in animal models of disease. Clinical trials assess their safety, tolerability, pharmacokinetics, and preliminary efficacy in human subjects. The development of these new compounds is a dynamic area, with ongoing studies aiming to identify candidates with optimal therapeutic profiles. researchandmarkets.comdelveinsight.comdelveinsight.com
Expansion of Clinical Applications Beyond Current Indications
While primarily used for motor fluctuations in PD, research is exploring the potential of this compound and other A2A receptor antagonists in treating other symptoms of PD and potentially other neurological or non-neurological conditions. mdpi.comclinicaltrials.euresearchgate.net
Emerging research suggests potential benefits of this compound in addressing non-motor symptoms of PD, such as sleep disturbances and depression. nih.gov Studies are also underway to investigate if this compound can improve cognitive function in PD patients with mild cognitive impairment. clinicaltrials.eu Furthermore, researchers are specifically investigating the effects of this compound on Parkinson's-related tremor. clinicaltrials.euneurologylive.com Preliminary evidence from a pilot study indicated that this compound may have positive effects on treating tremor in PD patients. neurologylive.com
Beyond PD, the role of adenosine A2A receptors in various physiological and pathological processes suggests potential applications for their antagonists in other conditions. nih.govbenthamdirect.com As mentioned earlier, cancer immunotherapy is a significant area of investigation for A2A receptor antagonists. plos.orgnih.govacs.org The rationale is to reverse adenosine-mediated immunosuppression in the tumor microenvironment. plos.orgnih.gov Clinical trials are evaluating the efficacy of A2A receptor antagonists, sometimes in combination with other immunotherapies, in various cancer types. acs.org
The involvement of adenosine signaling in other neurological disorders, inflammatory conditions, and cardiovascular diseases also presents potential avenues for the expanded use of A2A receptor antagonists, although research in these areas for this compound specifically may be earlier stage compared to PD and oncology. nih.govdelveinsight.com
Data from clinical trials exploring expanded applications can be complex, involving various outcome measures depending on the targeted condition. For example, studies in PD may assess changes in motor symptom scores (like MDS-UPDRS), "off" time duration, or specific non-motor symptom scales. mdpi.comnih.gov Studies in oncology might evaluate tumor response rates, progression-free survival, or immune cell markers in the tumor microenvironment. acs.org
Here is an example of how data from a clinical trial exploring the effect of this compound on tremor in PD might be presented:
| Study Aspect | Details |
| Study Design | 6-month, open-label, single arm exploratory pilot study neurologylive.com |
| Patient Population | 27 patients with tremor-dominant PD with levodopa resistant tremor neurologylive.com |
| This compound Dose | Initiated at 20 mg/daily, increased to 40 mg/daily neurologylive.com |
| Tremor Assessment | Tremor subcomponent of the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III neurologylive.com |
| Key Finding (Tremor) | Mean reduction of 0.74 points on tremor subcomponent at 8 weeks; 0.76 points at 24 weeks neurologylive.com |
Economic and Access Considerations in Clinical Practice
The economic impact and access to this compound in clinical practice are important considerations influencing its utilization. Factors such as drug cost, insurance coverage, and healthcare system formularies can affect patient access.
Real-world studies evaluating adherence and persistence with this compound treatment in PD patients provide insights into how these factors play out in practice. A study using US claims data found that median treatment adherence over 12 months was 74.0%, and median persistence was 276 days. frontiersin.org The study also indicated that patients with Medicare Advantage coverage had significantly higher adherence and longer persistence compared to those with commercial insurance. frontiersin.orgfrontiersin.org This suggests that insurance type may play a role in a patient's ability to continue treatment. frontiersin.orgfrontiersin.org
Furthermore, the initial dose of this compound was found to be associated with persistence, with patients initiating treatment at 40 mg having higher odds of remaining on therapy compared to those starting at 20 mg. frontiersin.orgfrontiersin.org
These findings highlight the influence of economic and access-related factors on treatment outcomes in routine clinical care. Understanding these considerations is crucial for optimizing patient management and ensuring equitable access to this compound where it is clinically indicated. Further research is needed to fully characterize the impact of reimbursement policies and other access barriers on this compound utilization and patient outcomes. frontiersin.org
Here is a table summarizing adherence and persistence data from a real-world study:
| Metric | Overall (N=2045) | Medicare Advantage (N=1554) | Commercial Insurance (N=488) | P-value |
| Median Adherence (PDC) | 74.0% | 82.2% | 49.3% | < 0.001 |
| Median Adherence (MPR) | 74.0% | 82.2% | 49.3% | < 0.001 |
| Median Persistence | 276 days | 365 days | 180 days | < 0.001 |
Data Source: Based on a real-world US study using claims data. frontiersin.org
Q & A
Q. What experimental methodologies are used to validate istradefylline's mechanism of action as an adenosine A2A receptor antagonist?
this compound's mechanism is validated through in vitro receptor binding assays (e.g., competitive radioligand displacement) to determine its affinity (Ki = 2.2 nM for A2A receptors) and selectivity over other adenosine receptor subtypes (A1, A2B, A3). In vivo Parkinson’s disease (PD) models, such as MPTP-lesioned primates or 6-OHDA rats, assess motor symptom improvement via behavioral scoring (e.g., UPDRS scales) .
Q. How do researchers measure the receptor selectivity of this compound in preclinical studies?
Selectivity is evaluated using cell lines transfected with human adenosine receptor subtypes (A1, A2A, A2B, A3). Dose-response curves for this compound are generated in cAMP accumulation assays, comparing IC50 values across receptors. Cross-reactivity with non-adenosine targets (e.g., dopamine receptors) is ruled out via high-throughput screening panels .
Advanced Research Questions
Q. What clinical trial designs are optimal for evaluating this compound's efficacy in reducing OFF-time in Parkinson’s disease?
Phase 2b/3 randomized, double-blind, placebo-controlled trials with a 12-week duration are standard. Primary endpoints include change from baseline in daily OFF-time (measured via patient diaries). Secondary endpoints assess dyskinesia severity (e.g., UDysRS) and quality-of-life metrics (PDQ-39). Stratified randomization by baseline levodopa dose minimizes confounding .
Q. How can researchers resolve contradictions in this compound’s dual role in reducing cisplatin toxicity while preserving anti-tumor efficacy?
Preclinical validation involves murine models treated with cisplatin ± this compound. Nephrotoxicity is measured via serum creatinine/BUN, while neuropathy is assessed using mechanical allodynia tests. Tumor efficacy is evaluated via xenograft volume monitoring. Transcriptomic profiling (RNA-Seq) of kidney and tumor tissues identifies pathways modulated by this compound without compromising cisplatin’s pro-apoptotic effects .
Q. What statistical methods are appropriate for analyzing real-world data on this compound’s impact on levodopa dose escalation?
Self-controlled interrupted time series analysis (ITSA) with segmented linear regression quantifies pre- and post-istradefylline initiation trends in levodopa equivalent daily dose (LEDD). Covariates (e.g., disease duration, baseline OFF-time) are adjusted via multivariate models. Sensitivity analyses exclude patients with concurrent therapy changes .
Q. How should safety profiles of this compound be assessed in long-term PD trials?
Adverse events (AEs) like dyskinesia are monitored using longitudinal AE reporting (CTCAE criteria). Time-to-event analyses (Kaplan-Meier curves) compare dyskinesia onset between this compound and placebo arms. Dose-dependent effects are analyzed via logistic regression, controlling for levodopa pharmacokinetics .
Q. What experimental designs are recommended for studying this compound’s interaction with other PD therapies?
Crossover studies compare this compound + levodopa/carbidopa vs. levodopa alone. Pharmacokinetic interactions are assessed via plasma concentration-time profiles (AUC, Cmax). Motor fluctuations are measured using wearable sensors (e.g., accelerometry). In vitro hepatic microsome assays evaluate CYP450-mediated metabolic interference .
Methodological Considerations for Research Design
- Contradiction Analysis : Use meta-analytic frameworks (e.g., random-effects models) to pool data from heterogeneous trials, assessing heterogeneity via I² statistics.
- Translational Relevance : Prioritize endpoints aligned with regulatory guidelines (e.g., FDA’s "OFF-time reduction") to bridge preclinical and clinical findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
